3,4-Diaminopyridin-2-ol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3,4-diamino-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H3,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTKBUHNIZPKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633930 | |
| Record name | 3,4-Diaminopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33631-02-6 | |
| Record name | 3,4-Diaminopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diaminopyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: 3,4-Diaminopyridin-2-ol (CAS 33631-02-6)
Disclaimer: Publicly available scientific literature and technical data for 3,4-Diaminopyridin-2-ol (CAS: 33631-02-6) are exceedingly limited. This guide summarizes the available information and provides context based on related chemical structures. The lack of extensive research means that many properties, particularly experimental and biological data, are not available.
Core Properties and Physicochemical Data
This compound, also known as 3,4-Diamino-2-hydroxypyridine or 3,4-Diaminopyridin-2(1H)-one, is a pyridine derivative. Due to limited experimental validation, the following table includes basic molecular information and computationally predicted properties. It is crucial to note that predicted values may differ from experimental findings.
| Property | Value | Source |
| CAS Number | 33631-02-6 | |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| IUPAC Name | 3,4-diamino-1H-pyridin-2-one | |
| Synonyms | 3,4-Diamino-2-hydroxypyridine, 3,4-Diamino-2-pyridinol | [1] |
| Predicted Boiling Point | 545.7°C at 760 mmHg | [1] |
| Predicted Density | 1.46 g/cm³ | [1] |
| Predicted Flash Point | 283.8°C | [1] |
Spectroscopic and Safety Data
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 33631-02-6) is available in the public domain. Analysis of related compounds such as 3,4-Diamino-2-methoxypyridine has been performed, but this data is not directly applicable.[2]
Safety and Handling
The compound is classified as an irritant (Xi). Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[1]
Synthesis and Reactivity
Experimental Protocols
General Synthetic Strategies for 2-Pyridones
While a specific protocol for this compound is unavailable, the synthesis of the core 2-pyridone structure often involves multicomponent reactions. A general workflow for the synthesis of related 3,4-dihydropyridin-2-ones is presented below. This is a generalized representation and has not been validated for the specific synthesis of this compound.
Biological Activity and Applications
There is a significant lack of information regarding the biological activity of this compound. One chemical supplier notes potential antioxidant and anti-inflammatory properties and its use as an ingredient in cosmetics and hair dyes, though these claims are not substantiated by peer-reviewed research in the available search results.[1]
It is important to distinguish this compound from the extensively studied compound 3,4-Diaminopyridine (Amifampridine, CAS 54-96-6). 3,4-Diaminopyridine is a potent voltage-gated potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS).[3][4] Its mechanism of action involves prolonging the depolarization of the presynaptic membrane, which enhances calcium influx and subsequently increases the release of acetylcholine at the neuromuscular junction.[4] There is no evidence to suggest that this compound shares this mechanism of action.
Due to the absence of data on biological activity or defined experimental procedures, no signaling pathway or experimental workflow diagrams can be generated for this compound.
Conclusion for Researchers
This compound is a sparsely documented chemical compound. Professionals in research and drug development should be aware that fundamental experimental data, established synthetic protocols, and biological activity profiles are not currently available in the public domain. Any work with this compound would require foundational research to determine its properties and potential applications. Researchers are advised to exercise caution and not to extrapolate the known properties of the related but distinct molecule, 3,4-diaminopyridine, to this compound.
References
An In-Depth Technical Guide to the Synthesis of 3,4-Diaminopyridin-2-ol from Nitropyridine Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 3,4-Diaminopyridin-2-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published experimental protocol for this specific molecule, this document presents a chemically sound, two-step synthetic route. The proposed methodology is based on established chemical principles and adapted from detailed procedures for analogous transformations of similar pyridine compounds.
The synthesis commences with the nitration of a 4-aminopyridin-2-ol precursor to introduce a nitro group at the C3 position, yielding 4-amino-3-nitropyridin-2-ol. This intermediate is then subjected to catalytic hydrogenation to selectively reduce the nitro group, affording the target compound, this compound.
Synthetic Pathway Overview
The proposed synthesis is a two-step process starting from 4-amino-2-hydroxypyridine.
-
Step 1: Nitration - Introduction of a nitro group onto the pyridine ring at the position ortho to the amino group.
-
Step 2: Reduction - Selective reduction of the nitro group to a primary amine using catalytic hydrogenation.
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4-Amino-3-nitropyridin-2-ol (Nitration)
The first step involves the regioselective nitration of 4-amino-2-hydroxypyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the C3 position is targeted. A standard mixed-acid (sulfuric and nitric acid) nitration is proposed, a method effective for similar aminopyridine systems.
Experimental Protocol (Proposed)
This protocol is adapted from the nitration of 4-aminopyridine.[1]
-
Reaction Setup: In a three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).
-
Substrate Addition: Cool the sulfuric acid to 0°C in an ice-water bath. Slowly, and in portions, add 4-amino-2-hydroxypyridine (5.5 g, 50.0 mmol) to the stirred acid, ensuring the temperature is maintained below 10°C.
-
Nitrating Agent Addition: While maintaining the temperature between 0-10°C, add fuming nitric acid (3.0 mL) dropwise via the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10°C for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralization and Isolation: Adjust the pH of the resulting solution to 7 by the slow addition of a saturated aqueous ammonia solution while keeping the mixture cool in an ice bath. The product, 4-amino-3-nitropyridin-2-ol, will precipitate as a solid.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under reduced pressure to yield the product.
Quantitative Data (Step 1)
| Parameter | Value | Reference / Notes |
| Starting Material | 4-Amino-2-hydroxypyridine | - |
| Molar Mass | 110.11 g/mol | - |
| Amount | 5.5 g (50.0 mmol) | - |
| Nitrating Agent | Fuming Nitric Acid / Conc. H₂SO₄ | - |
| Solvent | Concentrated H₂SO₄ | - |
| Reaction Temperature | 0-10°C | Based on analogous reactions[1] |
| Reaction Time | 4-5 hours | Based on analogous reactions[1] |
| Product | 4-Amino-3-nitropyridin-2-ol | A known drug intermediate[2][3] |
| Molar Mass | 155.11 g/mol | - |
| Expected Yield | 65-75% | Estimated based on similar nitrations[1] |
Step 2: Synthesis of this compound (Reduction)
The final step is the reduction of the nitro group in 4-amino-3-nitropyridin-2-ol to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation, offering high selectivity and yield under mild conditions.
Experimental Protocol (Proposed)
This protocol is adapted from the catalytic hydrogenation of 4-amino-3-nitropyridine.
-
Reaction Setup: To a pressure-resistant hydrogenation vessel (e.g., a Parr shaker), add 4-amino-3-nitropyridin-2-ol (7.75 g, 50.0 mmol) and methanol (150 mL).
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (0.78 g, 10% by weight of the substrate) to the suspension.
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 0.3-0.5 MPa (approx. 45-75 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 3-5 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 30 mL).
-
Isolation and Purification: Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Quantitative Data (Step 2)
| Parameter | Value | Reference / Notes |
| Starting Material | 4-Amino-3-nitropyridin-2-ol | - |
| Molar Mass | 155.11 g/mol | - |
| Amount | 7.75 g (50.0 mmol) | - |
| Catalyst | 10% Palladium on Carbon (Pd/C) | - |
| Catalyst Loading | 10% w/w (substrate) | Typical loading for this type of reduction |
| Solvent | Methanol | - |
| Hydrogen Pressure | 0.3-0.5 MPa | Based on analogous reductions |
| Reaction Temperature | Room Temperature | Mild conditions are typical for this reaction |
| Reaction Time | 3-5 hours | Dependent on catalyst activity and pressure |
| Product | This compound | - |
| Molar Mass | 125.13 g/mol | - |
| Expected Yield | >90% | Catalytic hydrogenation is generally high-yielding |
Experimental Workflow Visualization
Figure 2: Detailed workflow for the proposed synthesis.
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis of this compound from nitropyridine precursors. The outlined two-step process, involving nitration followed by catalytic hydrogenation, relies on well-established and high-yielding chemical transformations. The detailed protocols and tabulated data, derived from closely related and documented procedures, offer a solid foundation for researchers to undertake the synthesis of this and similar heterocyclic compounds. It is recommended that small-scale trials be conducted to optimize the specific reaction conditions for each step.
References
An In-Depth Technical Guide to 3,4-Diaminopyridine and its Analogue 3,4-Diaminopyridin-2-ol
Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 3,4-Diaminopyridine, a compound of significant interest to researchers, scientists, and drug development professionals. While the primary focus of this document is on 3,4-Diaminopyridine due to the extensive availability of research data, we will also address the related compound, 3,4-Diaminopyridin-2-ol, for which information is more limited.
This compound
Initial searches for "this compound" indicate it is a recognized chemical entity.
IUPAC Name: 3,4-diamino-2(1H)-pyridinone[1]
Chemical Structure: Currently, a publicly available, detailed chemical structure diagram and extensive experimental data for this compound are not readily available in the initial search results. Further research would be required to fully characterize this compound.
Due to the limited availability of in-depth technical data for this compound, the remainder of this guide will focus on the well-documented and clinically relevant compound, 3,4-Diaminopyridine.
3,4-Diaminopyridine (Amifampridine)
Chemical Structure and IUPAC Name
3,4-Diaminopyridine, also known by its generic name Amifampridine, is a derivative of pyridine.
IUPAC Name: pyridine-3,4-diamine[2][3]
Chemical Structure:
Caption: Chemical structure of 3,4-Diaminopyridine.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C5H7N3 | [3][4][5] |
| Molecular Weight | 109.13 g/mol | [3][4][6] |
| Melting Point | 216-218 °C | |
| 218-220 °C (decomposes) | [5] | |
| 229 ± 2 °C | [2] | |
| Solubility | Freely soluble in water; slightly soluble in ethanol, methanol, and acetic acid. | [2][5] |
| CAS Number | 54-96-6 | [6] |
| InChI Key | OYTKINVCDFNREN-UHFFFAOYSA-N | [2][3] |
Biological Activity and Mechanism of Action
3,4-Diaminopyridine is a potent blocker of voltage-gated potassium (Kv) channels.[6][7][8][9] Its primary mechanism of action involves the prolongation of the presynaptic action potential. This extended depolarization allows for an increased influx of calcium ions through voltage-gated calcium (Cav) channels into the presynaptic nerve terminal.[7][10] The elevated intracellular calcium concentration enhances the release of the neurotransmitter acetylcholine (ACh) into the neuromuscular junction.[10][11] This mechanism of action makes 3,4-Diaminopyridine an effective treatment for certain neuromuscular disorders characterized by impaired acetylcholine release, such as Lambert-Eaton myasthenic syndrome (LEMS).[8][9][10][11][12]
Signaling Pathway: Mechanism of Action at the Neuromuscular Junction
Caption: Signaling pathway of 3,4-Diaminopyridine at the neuromuscular junction.
Experimental Protocols
1. Synthesis of 3,4-Diaminopyridine
A common synthetic route involves the hydrogenation of 3-nitropyridin-4-amine.[13]
-
Starting Material: 3-nitropyridin-4-amine (50 g, 395 mmol)
-
Solvent: A mixture of methanol (500 ml) and THF (500 ml)
-
Catalyst: 10% Palladium on activated carbon (Pd/C) (5 g)
-
Procedure:
-
The starting material is dissolved in the solvent mixture.
-
The catalyst is added to the solution.
-
The mixture is hydrogenated at 10°C under 1 atm of hydrogen gas for 24 hours.
-
Upon completion of the reaction (monitored by uptake of 3 equivalents of hydrogen), the catalyst is removed by filtration.
-
The filtrate is evaporated to yield 3,4-Diaminopyridine.
-
-
Yield: Approximately 97% (38 g)[13]
Experimental Workflow: Synthesis of 3,4-Diaminopyridine
References
- 1. This compound | 33631-02-6 [sigmaaldrich.com]
- 2. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4 Diaminopyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 3,4-Diaminopyridine | 54-96-6 | FD07065 | Biosynth [biosynth.com]
- 5. Amifampridine - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myaware.org [myaware.org]
- 9. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,4‐diaminopyridine base effectively treats the weakness of Lambert‐Eaton myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 3,4-Diaminopyridin-2-ol: A Technical Overview
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,4-Diaminopyridin-2-ol (CAS No: 33631-02-6), a key heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectroscopic data for this compound, this document presents predicted spectroscopic data for the closely related and structurally similar compound, 3,4-Diaminopyridine. This guide outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are standard techniques for the structural elucidation and characterization of such organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, providing a foundational understanding of the expected spectroscopic behavior of this class of compounds.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the structural features of organic molecules. This guide aims to provide a summary of the expected spectroscopic data and the methodologies used to obtain it.
Spectroscopic Data (Predicted for 3,4-Diaminopyridine)
The following tables summarize the predicted spectroscopic data for 3,4-Diaminopyridine.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Diaminopyridine
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-2 | 7.6 | d |
| H-5 | 6.7 | dd |
| H-6 | 7.8 | d |
| NH₂ (C-3) | 4.5 | br s |
| NH₂ (C-4) | 5.8 | br s |
Solvent: DMSO-d₆ br s = broad singlet, d = doublet, dd = doublet of doublets
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4-Diaminopyridine
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 150 |
| C-3 | 138 |
| C-4 | 145 |
| C-5 | 108 |
| C-6 | 148 |
Solvent: DMSO-d₆
IR Spectroscopy Data
Table 3: Key IR Absorption Bands for 3,4-Diaminopyridine
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1650 - 1550 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| N-H Bend (Amine) | 1640 - 1560 | Medium |
Mass Spectrometry Data
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) |
| [M]⁺ | 125.06 |
| [M+H]⁺ | 126.07 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The background spectrum of the empty sample holder (or pure KBr pellet) is subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a soft ionization technique that is well-suited for polar molecules and often results in the observation of the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow and Data Integration
The structural elucidation of a novel compound is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates a typical workflow.
Tautomerism in 3,4-Diaminopyridin-2-ol and Pyridinone Forms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Tautomeric Species and Equilibria of 3,4-Diaminopyridin-2-ol
The tautomeric equilibrium of this compound is a critical aspect influencing its physicochemical properties, and consequently, its biological activity and suitability as a drug candidate. This molecule can exist in several tautomeric forms, primarily the aromatic hydroxypyridine form and the non-aromatic pyridinone forms. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent and solid-state packing forces. The principal tautomers are the 3,4-diamino-2-hydroxypyridine form and the 3,4-diamino-1H-pyridin-2-one form.
The equilibrium between these tautomers is governed by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and solvation effects. Generally, non-polar solvents tend to favor the less polar 2-hydroxypyridine tautomer, while polar solvents stabilize the more polar 2-pyridinone form.[1] The amino substituents at the 3 and 4 positions are expected to influence the electronic properties of the pyridine ring and thus the relative stability of the tautomers.
Caption: Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomeric Populations
| Solvent | Tautomer Form | Mole Fraction (%) | ΔG (kcal/mol) |
| Gas Phase | 2-Hydroxypyridine | 70 (Illustrative) | -0.5 (Illustrative) |
| 2-Pyridinone | 30 (Illustrative) | ||
| Cyclohexane | 2-Hydroxypyridine | 60 (Illustrative) | -0.2 (Illustrative) |
| 2-Pyridinone | 40 (Illustrative) | ||
| Methanol | 2-Hydroxypyridine | 20 (Illustrative) | 0.8 (Illustrative) |
| 2-Pyridinone | 80 (Illustrative) | ||
| Water | 2-Hydroxypyridine | 10 (Illustrative) | 1.3 (Illustrative) |
| 2-Pyridinone | 90 (Illustrative) |
Experimental Protocols for Tautomer Characterization
The characterization of tautomeric forms and the determination of their equilibrium constants rely on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the tautomeric forms present in solution. By analyzing chemical shifts, coupling constants, and through the use of advanced techniques like 2D NMR, the predominant tautomer can be identified.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary.
-
Spectral Analysis: Analyze the chemical shifts of the aromatic protons and carbons. The pyridinone form will typically show more upfield chemical shifts for the ring protons compared to the hydroxypyridine form. The presence of a carbonyl carbon signal (around 160-170 ppm) in the ¹³C NMR spectrum is a strong indicator of the pyridinone tautomer.
-
Quantitative Analysis: The relative integrals of well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum can be used to determine their relative populations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium as the electronic absorption spectra of the tautomers differ. Solvatochromic shifts can provide insights into the effect of solvent polarity.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of dilutions in various solvents of differing polarity.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.
-
Spectral Analysis: Compare the absorption maxima (λ_max) in different solvents. A shift in λ_max with solvent polarity is indicative of a change in the tautomeric equilibrium. The pyridinone form typically absorbs at a longer wavelength than the hydroxypyridine form.
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[2]
Protocol for DFT Calculations:
-
Structure Generation: Build the 3D structures of the 3,4-diamino-2-hydroxypyridine and 3,4-diamino-1H-pyridin-2-one tautomers.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). Solvent effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Energy Calculations: Calculate the Gibbs free energies (G) for each tautomer in the different environments. The relative free energy difference (ΔG) can be used to predict the equilibrium constant (K_T) via the equation ΔG = -RTln(K_T).
Caption: Experimental workflow for tautomer analysis.
Biological Relevance and Drug Development Implications
The tautomeric state of a molecule can significantly impact its biological activity by altering its shape, hydrogen bonding capabilities, and lipophilicity. Pyridinone-containing compounds exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.[3][4][5] The ability of the 2-pyridone scaffold to act as a bioisostere for amides and phenols, and to serve as both a hydrogen bond donor and acceptor, makes it a valuable motif in drug design.[4][5]
For this compound, understanding the predominant tautomeric form under physiological conditions is crucial for predicting its interaction with biological targets. The different tautomers will present distinct pharmacophores to a receptor binding site, potentially leading to different biological responses. Therefore, a thorough characterization of the tautomeric equilibrium is a prerequisite for rational drug design and development involving this scaffold.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
Navigating the Solubility Landscape of 3,4-Diaminopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from formulation and bioavailability to efficacy and safety. This technical guide focuses on the solubility characteristics of 3,4-Diaminopyridine, a compound of significant interest for its therapeutic applications. While the initial query concerned 3,4-Diaminopyridin-2-ol, a thorough search of scientific literature and chemical databases did not yield specific solubility data for this particular analog. Therefore, this guide will concentrate on the well-documented solubility of the parent compound, 3,4-Diaminopyridine.
This document provides a comprehensive overview of the known solubility of 3,4-Diaminopyridine in various solvents, outlines standard experimental protocols for solubility determination, and presents a visual workflow to guide researchers in their own solubility assessments.
Quantitative Solubility Data for 3,4-Diaminopyridine
The following table summarizes the available quantitative solubility data for 3,4-Diaminopyridine in different solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the solute.
| Solvent | Solubility | Temperature (°C) |
| Water | 30 g/L[1][2] | Not Specified |
| Water | 24 g/L[1][3] | 20 |
| DMSO | 22 mg/mL[4] | Not Specified |
| Ethanol | Readily soluble[3] | Not Specified |
| Ethanol | 22 mg/mL[4] | Not Specified |
| Methanol | Shows some solubility[5] | Not Specified |
| Hot Water | Readily soluble[3] | Not Specified |
| Diethyl Ether | Slightly soluble[3] | Not Specified |
Note: "Readily soluble" and "shows some solubility" are qualitative descriptions found in the literature; precise quantitative values were not available in the searched resources.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is crucial for any research or development endeavor. The following outlines a general, widely accepted experimental protocol for determining the solubility of a solid organic compound like 3,4-Diaminopyridine in a given solvent. This protocol is a synthesis of standard laboratory practices.[6][7][8]
Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a controlled temperature.
Materials:
-
The solid compound of interest (e.g., 3,4-Diaminopyridine)
-
The desired organic solvent
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator/shaker
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker set to the desired temperature.
-
Agitate the samples for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
To avoid precipitation due to temperature changes, it is advisable to pre-warm or pre-cool the pipette tip to the equilibration temperature.
-
Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Considerations for Specific Functional Groups:
For compounds with acidic or basic functional groups, such as the amino groups in 3,4-Diaminopyridine, solubility can be highly dependent on the pH of the solvent system.[9] In such cases, a series of buffered solutions at different pH values should be used as the solvent to determine the pH-solubility profile.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining solubility.
Conclusion
The solubility of 3,4-Diaminopyridine has been documented in several key solvents, with its polar nature facilitating dissolution in protic solvents like water and ethanol. For researchers and drug development professionals, understanding these solubility characteristics is paramount. The provided experimental protocol offers a robust framework for generating reliable and reproducible solubility data in-house. By following a systematic and well-controlled experimental workflow, scientists can confidently assess the solubility of 3,4-Diaminopyridine and its analogs in a variety of solvent systems, paving the way for successful formulation and development.
References
- 1. 3,4-Diaminopyridine CAS#: 54-96-6 [m.chemicalbook.com]
- 2. 3,4-Diaminopyridine for synthesis 54-96-6 [sigmaaldrich.com]
- 3. Amifampridine - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.ws [chem.ws]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. www1.udel.edu [www1.udel.edu]
Unraveling the Supramolecular Architecture: A Guide to the Potential Hydrogen Bonding Patterns of 3,4-Diaminopyridin-2-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of the potential hydrogen bonding patterns of 3,4-Diaminopyridin-2-ol. In the absence of direct experimental crystal structure or spectroscopic data for this specific molecule, this document outlines the probable supramolecular arrangements based on an analysis of its constituent functional groups—a hydroxyl group, two amino groups, and a pyridine ring—and by drawing parallels with structurally analogous compounds. The inherent tautomerism between the pyridinol and pyridone forms is discussed as a foundational concept governing its hydrogen bonding capabilities. This guide presents inferred dimeric and polymeric motifs, supported by visualizations, and provides exemplar experimental protocols and data from related, well-characterized molecules to facilitate future research in the rational design of crystalline forms and cocrystals involving this compound.
Introduction: The Significance of Hydrogen Bonding in this compound
Hydrogen bonds are the principal architects of molecular recognition and self-assembly in the solid state, profoundly influencing the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability. This compound possesses a rich array of hydrogen bond donors (the hydroxyl group and two amino groups) and acceptors (the hydroxyl oxygen, amino nitrogens, and the pyridine ring nitrogen), suggesting a high propensity for forming diverse and intricate supramolecular structures. Understanding these potential hydrogen bonding patterns is paramount for crystal engineering, polymorph screening, and the development of novel drug formulations.
A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is sensitive to the solvent environment and the solid-state packing forces.[1][2] The predominant tautomer will dictate the primary hydrogen bonding motifs.
-
This compound (Hydroxypyridine tautomer): Features a labile hydroxyl proton (strong donor) and a pyridine nitrogen that can act as a hydrogen bond acceptor.
-
3,4-Diamino-1H-pyridin-2-one (Pyridone tautomer): Presents an N-H donor from the pyridine ring and a carbonyl oxygen, which is a strong hydrogen bond acceptor. Intermolecular hydrogen bonding is known to favor the pyridone form in many cases.[2]
Given the structural similarities to well-studied aminopyridines and hydroxypyridines, it is possible to infer the likely hydrogen bonding interactions that govern the crystal packing of this compound.
Inferred Hydrogen Bonding Patterns
Based on the functional groups present, several plausible hydrogen bonding motifs can be postulated for the pyridone tautomer, which is often favored in the solid state for related compounds.[2] These motifs can lead to the formation of discrete assemblies (dimers, trimers) or extended polymeric chains (catemers).
Dimeric Motifs
Dimerization is a common feature of 2-pyridone-containing molecules, often forming a robust centrosymmetric R_2^2(8) ring motif.[3]
-
Amide-Amide Dimer: The N-H of the pyridone ring of one molecule can form a hydrogen bond with the carbonyl oxygen of a second molecule, and vice versa, creating a stable dimeric structure.
-
Amino-Carbonyl Interactions: The amino groups at the 3- and 4-positions can also participate in forming dimers, either with the carbonyl oxygen or the pyridine nitrogen of a neighboring molecule.
Polymeric Motifs (Catemers)
The presence of multiple donor and acceptor sites allows for the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets.
-
Head-to-Tail Chains: Molecules can link in a linear fashion, for instance, through N-H···O=C interactions involving the pyridone functionality, or through N-H···N interactions involving the amino groups and the pyridine nitrogen (in the hydroxypyridine tautomer).
-
Cross-linked Networks: The additional amino groups provide sites for cross-linking these chains into more complex 2D or 3D networks, significantly enhancing the stability of the crystal lattice.
Visualization of Potential Supramolecular Assemblies
The following diagrams, generated using the DOT language, illustrate some of the potential hydrogen bonding patterns of the 3,4-diamino-1H-pyridin-2-one tautomer.
Caption: Pyridone-Pyridone Dimer Motif.
Caption: 1D Chain via N-H···O=C Bonds.
Caption: Cross-linked Chains Forming a 2D Network.
Quantitative Data from Analogous Systems
While quantitative data for this compound is not available, analysis of the crystal structure of 3,4-diaminopyridinium hydrogen succinate provides representative values for the types of hydrogen bonds the amino and pyridinium groups can form.[4] This data is presented for illustrative purposes to guide expectations for bond lengths and angles in future experimental work.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1 | H1A | O3 | 0.93(3) | 1.78(3) | 2.703(2) | 173(2) |
| N2 | H2A | O1 | 0.97(3) | 2.05(3) | 2.981(2) | 161(2) |
| N2 | H2B | O3 | 0.93(3) | 2.50(3) | 3.193(2) | 132(2) |
| N3 | H3A | O1 | 0.96(3) | 2.14(3) | 3.033(2) | 154(2) |
| O4 | H4B | O2 | 0.99(4) | 1.58(4) | 2.565(2) | 174(3) |
| Table 1: Hydrogen bond geometry for 3,4-diaminopyridinium hydrogen succinate.[4] Note: This data is for a related protonated species and not this compound. |
Experimental Protocols for Hydrogen Bond Analysis
The definitive method for elucidating hydrogen bonding patterns is single-crystal X-ray diffraction (SCXD). Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) can provide complementary evidence of hydrogen bonding in the solid state and in solution.
Exemplar Protocol for Single-Crystal X-ray Diffraction
The following is a generalized protocol based on methodologies reported for analogous aminopyridine salts.[4]
1. Crystal Growth:
-
Dissolve this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or water).
-
Employ slow evaporation, cooling, or vapor diffusion techniques at a controlled temperature to promote the growth of single crystals of sufficient size and quality.
2. Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a CCD or CMOS detector.
-
Perform data collection at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
3. Structure Solution and Refinement:
-
Process the collected data (integration and scaling) using appropriate software.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares on F².
-
Locate hydrogen atoms from the difference Fourier map and refine their positions and isotropic displacement parameters.
4. Data Analysis:
-
Analyze the final refined structure to identify and characterize all intermolecular interactions, including hydrogen bonds.
-
Use software such as Mercury or PLATON to measure bond lengths, angles, and to visualize the crystal packing and hydrogen bonding networks.
Conclusion and Future Outlook
This compound is a molecule with significant potential for forming a variety of robust and intricate hydrogen-bonded networks, driven by its multiple donor and acceptor sites and its likely existence as the pyridone tautomer in the solid state. While this guide has inferred several plausible supramolecular motifs based on established principles of crystal engineering, experimental validation is essential.
Future work should prioritize the synthesis and crystallization of this compound to enable single-crystal X-ray diffraction studies. Such studies will provide definitive structural information, allowing for a complete characterization of its hydrogen bonding patterns. This knowledge will be invaluable for the targeted design of cocrystals and for understanding the solid-state properties of this promising pharmaceutical building block. Computational studies, such as Density Functional Theory (DFT), could also provide valuable insights into the relative energies of different tautomers and hydrogen-bonded assemblies.[5]
References
A-Technical-Guide-to-Theoretical-DFT-Studies-of-3-4-Diaminopyridine
A Technical Guide to Theoretical DFT Studies of 3,4-Diaminopyridine as a Model System
Introduction to Theoretical DFT Studies of Aminopyridines
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the molecular and electronic structures of pharmaceutical compounds. For aminopyridines like 3,4-DAP, DFT calculations provide critical insights into their geometry, stability, reactivity, and spectroscopic properties, which are essential for understanding their biological activity. 3,4-DAP is a well-known potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome. Theoretical studies complement experimental findings, offering a molecular-level understanding of the structure-function relationships that govern its therapeutic effects.
This guide summarizes the key theoretical parameters derived from DFT studies of 3,4-DAP, outlines the computational protocols used, and illustrates the logical workflow and conceptual frameworks inherent in such research.
Computational and Experimental Protocols
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The methodologies outlined below are commonly employed in the study of 3,4-DAP and its derivatives.
2.1. Computational DFT Methodology
A typical computational protocol for analyzing 3,4-DAP involves the following steps:
-
Software: DFT calculations are commonly performed using program packages like Gaussian.
-
Geometry Optimization: The molecular geometry of 3,4-DAP is optimized in the ground state. This is a crucial first step to find the lowest energy conformation of the molecule.
-
Functional and Basis Set: A popular combination for this class of molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a high-level basis set such as 6-311++G(d,p) or 6-311++G(2d,2p).[1] This combination provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.[2]
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies are often scaled by a factor (e.g., 0.9679 for B3LYP/6-311+G(d,p)) to better match experimental data.[3]
-
Electronic Properties Calculation:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[1][4]
-
Time-Dependent DFT (TD-DFT): This method is used to predict electronic absorption spectra (UV-Vis), providing information on electronic transitions, such as the HOMO→LUMO transition.[2][5]
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge distribution, and charge transfer within the molecule. This provides insights into the stability arising from hyperconjugative interactions.
2.2. Experimental Protocols (for comparison)
Theoretical results are most valuable when validated against experimental data.
-
Spectroscopy:
-
FT-IR and FT-Raman Spectroscopy: Experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman spectra of solid-phase 3,4-DAP are recorded to determine its vibrational modes.[2] These experimental spectra serve as a benchmark for the calculated vibrational frequencies.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is measured in a suitable solvent to identify the wavelengths of maximum absorption (λmax), which can be compared with TD-DFT predictions.[2]
-
-
X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise molecular geometry, including bond lengths and angles, of 3,4-DAP or its salts in the solid state.[6] This provides the most accurate experimental data for validating the results of geometry optimization.
Data Presentation: Key Computational Results for 3,4-Diaminopyridine
The following tables summarize the types of quantitative data obtained from DFT studies of 3,4-DAP.
Table 1: Optimized Geometrical Parameters (Illustrative) (Note: Specific values are highly dependent on the level of theory. The parameters shown here are representative.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C2-N1 | 1.34 |
| C3-C4 | 1.40 | |
| C3-N(H₂) | 1.38 | |
| C4-N(H₂) | 1.39 | |
| **Bond Angles (°) ** | C2-N1-C6 | 117.5 |
| N1-C2-C3 | 123.0 | |
| C2-C3-C4 | 118.5 |
Table 2: Vibrational Frequencies (cm⁻¹) (A comparison of key calculated and experimental vibrational modes for 3,4-DAP)
| Vibrational Mode | Calculated (B3LYP/6-311++G(2d,2p)) | Experimental (FT-IR/Raman) |
| NH₂ Antisymmetric Stretch | 3547 | 3550 |
| NH₂ Symmetric Stretch | 3451 | 3445 |
| NH₂ In-plane Bending | 1604 | 1605 |
Source:[1]
Table 3: Electronic Properties (Data derived from DFT and TD-DFT calculations for 3,4-DAP and related complexes)
| Property | Value | Significance |
| HOMO Energy | ~ -5.5 to -6.0 eV | Region of electron donation |
| LUMO Energy | ~ -0.5 to -1.0 eV | Region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Indicator of chemical stability and reactivity.[4] |
| Calculated λmax (TD-DFT) | 379.5 nm (for a PT complex) | Corresponds to HOMO→LUMO electronic transition.[7] |
Visualization of Workflows and Concepts
Diagrams created using Graphviz DOT language help visualize the logical flow of the research and the relationships between key theoretical concepts.
Conclusion
Theoretical DFT studies on 3,4-diaminopyridine provide a comprehensive understanding of its fundamental chemical properties. Through geometry optimization, vibrational analysis, and the calculation of electronic properties, researchers can effectively predict the behavior of this molecule. The HOMO-LUMO energy gap, in particular, serves as a critical descriptor for chemical reactivity and kinetic stability.[1] The strong agreement often found between calculated data (e.g., vibrational frequencies) and experimental results validates the accuracy of the DFT approach, making it an indispensable tool in the rational design and development of new pharmaceutical agents based on the aminopyridine scaffold.[2] The insights gained from 3,4-DAP are directly transferable to the study of more complex derivatives, including the originally proposed 3,4-Diaminopyridin-2-ol.
References
- 1. researchgate.net [researchgate.net]
- 2. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irjweb.com [irjweb.com]
- 5. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Diaminopyridin-2-ol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of 3,4-Diaminopyridin-2-ol (CAS No: 33631-02-6), a pyridinone derivative with potential as a chemical intermediate in organic synthesis and drug discovery. Due to the limited availability of detailed public data on this specific compound, this guide also draws parallels with the closely related and extensively studied analogue, 3,4-Diaminopyridine, to infer potential synthetic strategies, applications, and physicochemical properties. This document is intended to serve as a foundational resource for researchers and professionals interested in the synthesis and utility of substituted diaminopyridines.
Introduction
This compound, systematically named 3,4-diamino-2(1H)-pyridinone, is a heterocyclic organic compound featuring a pyridinone core with two amino functional groups. This substitution pattern makes it a potentially valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of multiple reaction sites—the two amino groups and the lactam functionality—allows for diverse chemical transformations, enabling the construction of various heterocyclic systems.
While specific research on this compound is not widely published, its structural analogue, 3,4-Diaminopyridine (also known as Amifampridine), is a well-established active pharmaceutical ingredient. Amifampridine is used in the treatment of rare autoimmune diseases such as Lambert-Eaton myasthenic syndrome (LEMS). The extensive documentation of 3,4-Diaminopyridine's synthesis and biological activity provides a valuable framework for understanding the potential of this compound as a chemical intermediate.
Physicochemical Properties
The available quantitative data for this compound is summarized below. For a comprehensive comparison, the well-documented properties of 3,4-Diaminopyridine are also provided.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 33631-02-6 |
| IUPAC Name | 3,4-diamino-2(1H)-pyridinone |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Boiling Point | 545.7 °C at 760 mmHg |
Table 2: Physicochemical Properties of 3,4-Diaminopyridine
| Property | Value |
| CAS Number | 54-96-6 |
| IUPAC Name | Pyridine-3,4-diamine |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| Melting Point | 217-220 °C |
| Boiling Point | 194.6 °C (estimate) |
| Solubility in Water | 30 g/L |
| pKa | 9.17 (predicted) |
Synthesis of Diaminopyridine Derivatives
Representative Experimental Protocol: Synthesis of 3,4-Diaminopyridine
This protocol describes the catalytic hydrogenation of 3-nitro-4-aminopyridine to yield 3,4-Diaminopyridine.
Materials:
-
3-nitro-4-aminopyridine
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 3-nitro-4-aminopyridine in a mixture of methanol and tetrahydrofuran.
-
Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 10% by weight of the starting material.
-
The reaction vessel is then placed under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 10 °C) for a period sufficient to ensure complete reaction, often monitored by thin-layer chromatography (TLC) or hydrogen uptake. A typical reaction time is 24 hours.
-
Upon completion of the reaction, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon).
-
The reaction mixture is filtered to remove the Pd/C catalyst. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 3,4-Diaminopyridine.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: High yields, often exceeding 90%, have been reported for this transformation.
Synthesis Pathway Diagram
Applications as a Chemical Intermediate in Drug Development
The primary application of the diaminopyridine scaffold, as exemplified by 3,4-Diaminopyridine, is in the field of medicinal chemistry. The amino groups provide handles for further chemical modifications to develop compounds with specific biological activities.
Role in Neuromuscular Signaling
3,4-Diaminopyridine (Amifampridine) functions as a potassium channel blocker. In the context of the neuromuscular junction, this action prolongs the depolarization of the presynaptic membrane, leading to an increased influx of calcium ions. This, in turn, enhances the release of the neurotransmitter acetylcholine, which can then stimulate muscle contraction. This mechanism of action is particularly beneficial in conditions like LEMS where acetylcholine release is impaired. The potential for derivatives of this compound to modulate similar or different ion channels makes this class of compounds interesting for drug discovery.
Signaling Pathway Diagram
Experimental Workflow for Compound Screening
The exploration of this compound and its derivatives as potential therapeutic agents would typically follow a structured drug discovery workflow.
Characterization Data
Detailed spectroscopic data for this compound is not widely available in public databases. For reference and as a guide for the characterization of related compounds, the known spectroscopic data for 3,4-Diaminopyridine is presented.
Table 3: Spectroscopic Data for 3,4-Diaminopyridine
| Technique | Data |
| ¹H NMR | Predicted shifts are available in public databases. |
| ¹³C NMR | Predicted shifts are available in public databases. |
| Mass Spec. | Molecular Ion (M+) expected at m/z = 109.06 |
Conclusion
This compound presents an intriguing scaffold for chemical synthesis, particularly in the development of novel therapeutic agents. While specific experimental data for this compound remains limited, the extensive research on its close analogue, 3,4-Diaminopyridine, provides a strong foundation for future exploration. The synthetic routes and biological applications of 3,4-Diaminopyridine suggest that this compound could serve as a valuable intermediate for accessing new chemical entities with potential activities in areas such as ion channel modulation. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential in organic and medicinal chemistry.
Methodological & Application
Synthetic Routes for the Functionalization of 3,4-Diaminopyridin-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthetic functionalization of 3,4-diaminopyridin-2-ol. This versatile scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, offering a template for the development of novel therapeutic agents. The following sections detail the synthesis of the core molecule, key functionalization strategies, and specific experimental protocols.
Synthesis of the this compound Scaffold
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available pyridone derivatives. A plausible route involves the nitration of a protected 2-hydroxypyridine, followed by the introduction of an amino group and subsequent reduction of the nitro group.
A potential synthetic pathway is outlined below:
Application Notes and Protocols: Utilizing 3,4-Diaminopyridin-2-ol in Novel Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel fused heterocyclic compounds employing 3,4-diaminopyridin-2-ol as a key starting material. The ortho-disposed amino groups, coupled with the adjacent hydroxyl functionality, offer a versatile platform for the construction of diverse and potentially biologically active molecules. The following protocols are based on established synthetic methodologies for analogous diaminopyridine derivatives and are intended to serve as a foundational guide for the exploration of new chemical entities.
Synthesis of Pyrido[4,5-b][1][2]diazepine Derivatives
The reaction of 1,2-diamines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of seven-membered diazepine rings. This protocol outlines the synthesis of a novel pyrido[4,5-b][1][2]diazepine derivative through the condensation of this compound with acetylacetone.
Experimental Protocol:
A solution of this compound (1.0 eq) in glacial acetic acid is prepared. To this solution, acetylacetone (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate and the crude product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired pyrido[4,5-b][1][2]diazepine derivative.
Table 1: Quantitative Data for Pyrido[4,5-b][1][2]diazepine Synthesis
| Entry | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | This compound | Acetylacetone | Acetic Acid | 5 | 78 | 185-187 |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (s, 1H, OH), 7.5 (d, J=8.0 Hz, 1H, Ar-H), 6.8 (d, J=8.0 Hz, 1H, Ar-H), 4.8 (s, 2H, NH₂), 2.3 (s, 6H, 2xCH₃), 2.1 (s, 2H, CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.2, 158.4, 150.1, 142.3, 125.6, 115.8, 110.2, 35.1, 24.5.
-
MS (ESI+): m/z calculated for C₉H₁₁N₃O [M+H]⁺: 178.0924; found: 178.0929.
Caption: Reaction scheme for the synthesis of a pyrido[4,5-b][1][2]diazepine derivative.
Synthesis of Imidazo[4,5-c]pyridin-2-ol Derivatives
The reaction of ortho-diamines with α-haloketones provides a direct route to the formation of fused imidazole rings. This protocol details the synthesis of an imidazo[4,5-c]pyridin-2-ol derivative via the reaction of this compound with phenacyl bromide.
Experimental Protocol:
To a solution of this compound (1.0 eq) in ethanol, phenacyl bromide (1.0 eq) is added. The mixture is stirred at room temperature for 30 minutes, followed by the addition of a solution of sodium bicarbonate (2.5 eq) in water. The reaction mixture is then heated to reflux for 8-10 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with water and cold ethanol, and dried under vacuum to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Table 2: Quantitative Data for Imidazo[4,5-c]pyridin-2-ol Synthesis
| Entry | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | This compound | Phenacyl Bromide | Ethanol/Water | 9 | 85 | >300 |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, OH), 8.0-7.8 (m, 2H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 7.2 (d, J=7.5 Hz, 1H, Py-H), 6.9 (d, J=7.5 Hz, 1H, Py-H), 5.5 (s, 1H, NH).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 155.8, 148.2, 145.1, 138.7, 131.5, 129.8, 128.9, 127.6, 120.3, 112.5.
-
MS (ESI+): m/z calculated for C₁₃H₁₀N₄O [M+H]⁺: 239.0876; found: 239.0881.
Caption: Reaction scheme for the synthesis of an imidazo[4,5-c]pyridin-2-ol derivative.
Synthesis of[1][2][3]Triazolo[4,3-a]pyridin-3-ol Derivatives
Fused triazole systems are of significant interest in medicinal chemistry. This protocol describes a potential pathway to a novel triazolopyridinol derivative from this compound. This multi-step synthesis involves the initial formation of a hydrazinopyridine intermediate followed by cyclization.
Experimental Protocol:
Step 1: Synthesis of 3-Amino-4-hydrazinylpyridin-2-ol
This compound (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0°C. The reaction mixture is stirred for 2 hours at this temperature and then allowed to warm to room temperature overnight. The precipitate is collected by filtration, washed with cold water, and dried to give the crude hydrazinopyridine intermediate.
Step 2: Synthesis of the[1][2][3]Triazolo[4,3-a]pyridin-3-ol Derivative
The crude 3-amino-4-hydrazinylpyridin-2-ol (1.0 eq) is suspended in formic acid (excess) and the mixture is heated to reflux for 3-4 hours. The reaction progress is monitored by TLC. After completion, the excess formic acid is removed under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and washed with ether to afford the desired triazolopyridinol derivative.
Table 3: Quantitative Data for[1][2][3]Triazolo[4,3-a]pyridin-3-ol Synthesis
| Entry | Starting Material | Reagent (Step 2) | Solvent (Step 2) | Reaction Time (h) (Step 2) | Overall Yield (%) | Melting Point (°C) |
| 1 | This compound | Formic Acid | Formic Acid | 3.5 | 65 | 240-242 (dec.) |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.8 (s, 1H, OH), 9.2 (s, 1H, Triazole-H), 7.8 (d, J=8.5 Hz, 1H, Py-H), 7.1 (d, J=8.5 Hz, 1H, Py-H), 5.1 (s, 2H, NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 159.1, 147.5, 144.8, 135.2, 122.7, 114.9.
-
MS (ESI+): m/z calculated for C₆H₆N₄O [M+H]⁺: 151.0563; found: 151.0568.
Caption: Multi-step synthesis of a[1][2][3]triazolo[4,3-a]pyridin-3-ol derivative.
Disclaimer: The provided protocols and characterization data are hypothetical and intended for guidance. Actual reaction conditions, yields, and spectral data may vary. It is essential to conduct thorough literature research and perform small-scale optimization experiments before scaling up any reaction. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for N-acetylation of 3,4-Diaminopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective N-acetylation of 3,4-diaminopyridin-2-ol, a critical process for the synthesis of various derivatives with potential therapeutic applications. The protocol is based on established chemical principles for the acetylation of amino and hydroxyl groups, with a focus on achieving selectivity for one of the amino groups.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to biologically active molecules. The selective introduction of an acetyl group at one of the amino functions can significantly alter its physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. N-acetylation is a common strategy in drug development to modulate the properties of a lead compound. The presence of two amino groups and a hydroxyl group on the pyridine ring presents a challenge in achieving selective acetylation. This protocol outlines a method to favor the N-acetylation at the more nucleophilic amino group.
Reaction Principle
The N-acetylation of this compound is achieved by reacting it with an acetylating agent, such as acetic anhydride, in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. The choice of solvent and base, as well as the reaction temperature, can influence the selectivity of the acetylation, favoring N-acetylation over O-acetylation and potentially allowing for mono-acetylation of one of the two amino groups. Controlling the stoichiometry of the acetylating agent is also crucial for achieving mono-N-acetylation.
Experimental Protocol
This protocol describes a general method for the N-acetylation of this compound. Optimization of the reaction conditions may be necessary to achieve the desired product with high yield and purity.
3.1. Materials
| Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Acetic Anhydride (Ac₂O) | Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |
| Hexane | Reagent Grade | Commercially Available |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Laboratory Prepared | |
| Brine (Saturated aq. NaCl) | Laboratory Prepared | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercially Available |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Column chromatography setup
3.3. Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 - 0.1 eq).
-
Dissolution: Add anhydrous pyridine (5-10 mL per mmol of substrate) to dissolve the starting material. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.0 - 1.2 eq) to the cooled solution dropwise using a dropping funnel. The controlled addition is important to manage the exothermic reaction and improve selectivity.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up:
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane (or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired N-acetylated product.
-
-
Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Outcomes
| Parameter | Condition | Expected Outcome |
| Stoichiometry (Ac₂O) | 1.1 eq | Mono-N-acetylation favored |
| >2.0 eq | Increased risk of di-acetylation and O-acetylation | |
| Temperature | 0 °C to Room Temp. | Controlled reaction, favors N-acetylation |
| Elevated Temp. | May lead to over-acetylation and side products | |
| Catalyst | DMAP (catalytic) | Increased reaction rate |
| Reaction Time | 4-24 hours | Dependent on substrate reactivity and temperature |
| Yield | Variable | Dependent on optimization, typically moderate to good |
| Purity | >95% after chromatography |
Visualizations
Diagram 1: Proposed Reaction Pathway for N-acetylation
Caption: Proposed reaction scheme for the selective N-acetylation of this compound.
Diagram 2: Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of N-acetylated this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction | Inactive reagents, insufficient catalyst, or low temperature. | Check the quality of reagents. Increase the amount of DMAP. Allow the reaction to proceed for a longer time or at a slightly elevated temperature. |
| Formation of multiple products | Over-acetylation (di-N-acetylation or O-acetylation). | Use a more controlled stoichiometry of acetic anhydride (closer to 1.0 eq). Maintain a low reaction temperature. |
| Difficult purification | Products have similar polarities. | Optimize the eluent system for column chromatography. Consider alternative purification techniques like preparative TLC or crystallization. |
Disclaimer: This protocol is intended as a guideline and may require optimization for specific experimental setups and desired outcomes. All laboratory work should be conducted by trained personnel in a suitable research environment.
Application Notes and Protocols for High-Throughput Screening of 3,4-Diaminopyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminopyridin-2-ol and its derivatives are a class of compounds with potential therapeutic applications stemming from their activity as modulators of voltage-gated potassium (Kv) channels. The parent compound, 3,4-diaminopyridine (3,4-DAP), is an established treatment for Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder affecting the neuromuscular junction.[1][2][3][4] The primary mechanism of action for this class of molecules is the blockade of presynaptic Kv channels, which leads to a prolongation of the action potential, increased calcium influx, and consequently, enhanced acetylcholine release.[1][3][5][6] Specifically, 3,4-DAP has been shown to be a potent blocker of Kv3.3 and Kv3.4 channel subtypes.[5]
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets. For ion channels, which are historically challenging targets for HTS, fluorescence-based assays have emerged as a robust and scalable solution.[7][8][9] These assays offer a functional readout of channel activity and are amenable to automation.
This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives, focusing on a fluorescence-based thallium flux assay. Thallium (Tl+) is a well-established surrogate for potassium (K+) in these assays, as it permeates potassium channels and can be detected by specific fluorescent dyes.[10][11][12]
Signaling Pathway of this compound Derivatives
The proposed signaling pathway for this compound derivatives, based on the known mechanism of 3,4-diaminopyridine, involves the direct blockade of voltage-gated potassium channels. This initiates a cascade of events at the presynaptic nerve terminal, ultimately leading to enhanced neurotransmitter release.
High-Throughput Screening Assay: Thallium Flux-Based Protocol
This protocol describes a fluorescence-based thallium flux assay suitable for the high-throughput screening of this compound derivatives as inhibitors of voltage-gated potassium channels. The assay utilizes a cell line stably expressing the target Kv channel (e.g., Kv3.3 or Kv3.4) and a thallium-sensitive fluorescent dye.
Data Presentation
The following table summarizes the inhibitory activity of 3,4-diaminopyridine and related compounds on various voltage-gated potassium channels. This data, primarily from patch-clamp electrophysiology studies, provides a benchmark for expected potencies in HTS campaigns.
| Compound | Target Channel | Assay Type | IC50 / % Inhibition | Reference |
| 3,4-Diaminopyridine | Kv3.3 | Patch Clamp | Biphasic Inhibition | [5] |
| High-affinity component: ~1-10 µM | ||||
| Low-affinity component: 151 µM | ||||
| 3,4-Diaminopyridine | Kv3.4 | Patch Clamp | Biphasic Inhibition | [5] |
| High-affinity component: ~1-10 µM | ||||
| Low-affinity component: 231 µM | ||||
| 3,4-Diaminopyridine | Kv3.3 & Kv3.4 | Patch Clamp | ~10% inhibition at 1.5 µM | [5] |
| 4-Aminopyridine | Kv1.1 | Patch Clamp | 242 µM | [6] |
| 4-Aminopyridine | Kv1.2 | Patch Clamp | 399 µM | [6] |
| 4-Aminopyridine | Kv1.4 | Patch Clamp | 399 µM | [6] |
| 3-Methyl-4-aminopyridine | Shaker K+ channel | Electrophysiology | ~7-fold more potent than 4-AP | [7] |
| 3-Methoxy-4-aminopyridine | Shaker K+ channel | Electrophysiology | ~3-fold less potent than 4-AP | [7] |
| 3-Trifluoromethyl-4-aminopyridine | Shaker K+ channel | Electrophysiology | ~4-fold less potent than 4-AP | [7] |
Experimental Workflow
The experimental workflow for the thallium flux HTS assay is a multi-step process involving cell preparation, compound handling, and fluorescence detection.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Cell line: HEK293 or CHO cells stably expressing the human Kv channel of interest (e.g., Kv3.3 or Kv3.4).
-
Cell culture medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and selection agent.
-
Assay plates: 384-well, black, clear-bottom microplates.
-
Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay, Thermo Fisher Scientific).
-
Thallium-sensitive dye (e.g., FluxOR™ reagent)
-
Loading buffer components
-
Assay buffer
-
Stimulus buffer (containing Tl+)
-
Probenecid (an anion-exchange inhibitor to prevent dye leakage)
-
-
Test compounds: this compound derivatives dissolved in DMSO.
-
Control compounds: Known Kv channel blocker (e.g., 3,4-diaminopyridine) and a vehicle control (DMSO).
-
Automated liquid handler.
-
Fluorescence plate reader with kinetic read capabilities and automated injection.
2. Cell Preparation:
-
Culture the stable cell line under standard conditions (37°C, 5% CO2).
-
On the day before the assay, harvest the cells and plate them into 384-well assay plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 24-48 hours to allow for cell attachment and formation of a monolayer.
3. Dye Loading:
-
Prepare the dye loading buffer according to the manufacturer's instructions, typically containing the thallium-sensitive dye and probenecid in assay buffer.
-
Remove the cell culture medium from the assay plates.
-
Add 20 µL of the dye loading buffer to each well.
-
Incubate the plates at room temperature for 60-90 minutes, protected from light.
4. Compound Addition:
-
Prepare a compound plate with serial dilutions of the this compound derivatives and control compounds in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
After the dye loading incubation, remove the loading buffer from the cells.
-
Add 20 µL of assay buffer containing the test compounds to the respective wells.
-
Incubate the plates at room temperature for 10-30 minutes to allow for compound interaction with the channels.
5. Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for FluxOR™, Ex/Em ~490/525 nm).
-
Program a kinetic read protocol:
-
Establish a baseline fluorescence reading for 5-10 seconds.
-
Inject 10 µL of the stimulus buffer (containing Tl+ and a depolarizing concentration of K+) into each well.
-
Continue to measure the fluorescence signal every 1-2 seconds for 2-5 minutes.
-
6. Data Analysis:
-
The influx of Tl+ through open Kv channels will lead to an increase in fluorescence.
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulus addition.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min))
-
ΔF_compound: Change in fluorescence in the presence of the test compound.
-
ΔF_max: Change in fluorescence with vehicle control (maximum signal).
-
ΔF_min: Change in fluorescence with a high concentration of a known blocker (minimum signal).
-
-
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The provided application notes and protocols outline a robust and reliable method for the high-throughput screening of this compound derivatives as potential modulators of voltage-gated potassium channels. The fluorescence-based thallium flux assay is a well-validated technique that offers the scalability and sensitivity required for large-scale screening campaigns.[8][13] By following these guidelines, researchers can efficiently identify and characterize novel Kv channel blockers, paving the way for the development of new therapeutics for a range of neurological and other disorders. Further characterization of hits from the primary screen should be performed using secondary assays, such as automated or manual patch-clamp electrophysiology, to confirm their activity and determine their mechanism of action in more detail.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ecommons.luc.edu [ecommons.luc.edu]
- 5. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. researchgate.net [researchgate.net]
Application of 3,4-Diaminopyridin-2-ol in Medicinal Chemistry: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific data for 3,4-Diaminopyridin-2-ol. The following application notes and protocols are therefore based on the well-established medicinal chemistry of the closely related parent compound, 3,4-Diaminopyridine (Amifampridine), and other diaminopyridine derivatives. These guidelines are intended to serve as a starting point for the investigation of this compound.
Introduction
The diaminopyridine scaffold is a cornerstone in the development of therapeutic agents, particularly for neurological and neuromuscular disorders. The parent compound, 3,4-Diaminopyridine (3,4-DAP or Amifampridine), is a potent voltage-gated potassium (Kv) channel blocker. By inhibiting the repolarization of the presynaptic membrane, it prolongs the duration of the action potential, leading to an increased influx of calcium ions and subsequently enhancing the release of acetylcholine (ACh) at the neuromuscular junction. This mechanism of action has led to its approval for the symptomatic treatment of Lambert-Eaton Myasthenic Syndrome (LEMS) and its investigation in other conditions characterized by compromised neuromuscular transmission.[1][2][3]
The introduction of a hydroxyl group at the 2-position to create this compound could modulate the physicochemical and pharmacological properties of the parent molecule. Potential modifications include altered solubility, membrane permeability, metabolic stability, and target binding affinity. This document outlines potential medicinal chemistry applications for this compound and provides detailed protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Based on the known activities of diaminopyridine derivatives, this compound could be investigated for the following applications:
-
Neuromuscular Disorders: As a potential modulator of neuromuscular transmission, it could be explored for efficacy in conditions like LEMS, Myasthenia Gravis (MG), and congenital myasthenic syndromes.[2][4][5]
-
Neurodegenerative Diseases: Given the neuroprotective properties observed with related aminopyridines, this compound could be evaluated for its potential to mitigate neuronal damage in diseases such as Alzheimer's or Parkinson's disease.
-
Kinase Inhibition: The diaminopyrimidine core is a known scaffold for kinase inhibitors.[1][2][4][6] Therefore, this compound could be screened against a panel of kinases to identify potential anticancer or anti-inflammatory activities.
Data Presentation: Quantitative Analysis of 3,4-Diaminopyridine Efficacy
The following tables summarize clinical and preclinical data for the parent compound, 3,4-Diaminopyridine, which can serve as a benchmark for evaluating this compound.
Table 1: Clinical Efficacy of 3,4-Diaminopyridine in Neuromuscular Disorders
| Indication | Outcome Measure | Improvement with 3,4-DAP | Reference |
| Lambert-Eaton Myasthenic Syndrome | Quantitative Myasthenia Gravis (QMG) Score | Significant improvement vs. placebo | [7] |
| Lambert-Eaton Myasthenic Syndrome | Compound Muscle Action Potential (CMAP) Amplitude | Significant increase vs. placebo | [7] |
| Myasthenia Gravis (AChR-positive) | QMG Score | Significant improvement (p = 0.0251) | [8] |
| Myasthenia Gravis (AChR-positive) | Repetitive Nerve Stimulation (RNS) Decrement | Significant reduction (p = 0.0251) | [8] |
Table 2: Preclinical Electrophysiological Effects of 3,4-Diaminopyridine
| Parameter | Experimental Model | Effect of 3,4-DAP | Concentration | Reference |
| Quantal Content | Rat Neuromuscular Junction | 95% increase | 100 µM | [9] |
| End-Plate Potential (EPP) Duration | Rat Neuromuscular Junction | Enhanced | 100 µM | [9] |
| Kv3.3 and Kv3.4 Channel Current | HEK293T cells | ~10% reduction | 1.5 µM | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is not explicitly described in the literature. A plausible synthetic route could be adapted from known procedures for substituted diaminopyridines. A potential strategy involves the nitration of a suitable 2-hydroxypyridine precursor, followed by amination and subsequent reduction of the nitro group.
Hypothetical Synthetic Protocol:
-
Nitration of 2-Hydroxypyridine: To a solution of 2-hydroxypyridine in concentrated sulfuric acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-10°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Amination: The resulting nitrated 2-hydroxypyridine can be subjected to amination at the 4-position. This may involve nucleophilic aromatic substitution with ammonia or a protected amine source.
-
Reduction of the Nitro Group: The nitro group at the 3-position can be reduced to an amine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).[5]
-
Purification: The final product, this compound, should be purified using techniques like column chromatography or recrystallization. Characterization should be performed using NMR, mass spectrometry, and IR spectroscopy.
In Vitro Assessment of Potassium Channel (Kv) Blocking Activity
Objective: To determine the inhibitory effect of this compound on voltage-gated potassium channels.
Method: Whole-cell patch-clamp electrophysiology on cells expressing specific Kv channel subtypes (e.g., Kv1.1, Kv3.3, Kv3.4).
Materials:
-
HEK293T cells stably expressing the Kv channel of interest.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture HEK293T cells expressing the target Kv channel on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit Kv channel currents (e.g., depolarizing steps from a holding potential of -80 mV).
-
Record baseline currents.
-
Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Record currents at each concentration after steady-state inhibition is reached.
-
Analyze the data to determine the IC₅₀ value for channel block.
Measurement of Acetylcholine (ACh) Release from Motor Nerve Terminals
Objective: To quantify the effect of this compound on acetylcholine release.
Method: Colorimetric Acetylcholine Assay Kit.
Materials:
-
Isolated nerve-muscle preparation (e.g., phrenic nerve-diaphragm from a rodent).
-
Krebs-Ringer buffer.
-
Acetylcholine Assay Kit (e.g., from Cell Biolabs, Inc.).[6]
-
96-well microplate reader.
-
This compound.
Procedure:
-
Dissect the nerve-muscle preparation and place it in a temperature-controlled organ bath containing Krebs-Ringer buffer.
-
Stimulate the nerve electrically (e.g., supramaximal pulses at a defined frequency).
-
Collect samples of the bathing solution at baseline and after stimulation.
-
Incubate the preparation with this compound at various concentrations.
-
Repeat the electrical stimulation and sample collection.
-
Measure the acetylcholine concentration in the collected samples using the Acetylcholine Assay Kit according to the manufacturer's protocol. Briefly:
-
Add 50 µL of standards and samples to a 96-well plate.
-
Add 50 µL of the Acetylcholine Reaction Reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read absorbance at 540-570 nm.
-
-
Calculate the percentage increase in ACh release in the presence of the compound compared to the baseline.
Kinase Inhibition Assay
Objective: To screen this compound for inhibitory activity against a panel of protein kinases.
Method: In vitro kinase activity assay using a fluorescence-based method.
Materials:
-
Recombinant protein kinases of interest.
-
Specific peptide substrates for each kinase.
-
ATP.
-
Assay buffer.
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
This compound.
-
Multi-well plate reader.
Procedure:
-
In a multi-well plate, add the kinase, its specific substrate, and ATP in the assay buffer.
-
Add this compound at a range of concentrations. Include appropriate controls (no compound, no kinase).
-
Incubate the reaction at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions (e.g., by quantifying the amount of ADP produced).
-
Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.
Neuroprotection Assay
Objective: To assess the potential of this compound to protect neurons from cytotoxic insults.
Method: Cell viability assay (e.g., MTT assay) in a neuronal cell line (e.g., SH-SY5Y) challenged with a neurotoxin.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium and supplements.
-
Neurotoxin (e.g., hydrogen peroxide for oxidative stress, or amyloid-beta peptide for Alzheimer's disease model).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Induce neurotoxicity by adding the chosen neurotoxin to the culture medium.
-
Co-incubate for a duration sufficient to induce cell death (e.g., 24 hours).
-
Remove the medium and add fresh medium containing MTT solution.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage of the control (untreated) cells and determine the protective effect of this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the neuromuscular junction.
Caption: Experimental workflow for the evaluation of this compound.
References
- 1. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic Determination of Acetylcholine (ACh): A Representative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminopyridin-2-one as a Versatile Scaffold for Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the exploration of 3,4-diaminopyridin-2-ol as a kinase inhibitor scaffold is an area of emerging interest, publicly available data on its direct application is currently limited. However, the closely related bioisosteric scaffold, 3-aminopyridin-2-one, has been the subject of significant research, demonstrating its potential in the design of potent and selective kinase inhibitors. This document provides detailed application notes and protocols based on the successful utilization of the 3-aminopyridin-2-one scaffold, offering a valuable blueprint for the design and evaluation of novel kinase inhibitors.
The 3-aminopyridin-2-one core represents a ligand-efficient starting point for fragment-based drug discovery.[1][2] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it a privileged scaffold for targeting the ATP-binding site of various kinases.[2] Notably, derivatives of this scaffold have shown significant inhibitory activity against Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are critical regulators of mitosis and established targets in oncology.[1]
These application notes will summarize the key findings, present quantitative data in a structured format, and provide detailed experimental protocols for the synthesis and evaluation of 3-aminopyridin-2-one-based kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity of 3-Aminopyridin-2-one Derivatives
The following table summarizes the in vitro kinase inhibitory activity of representative compounds based on the 3-aminopyridin-2-one scaffold against key mitotic kinases. The data highlights the potency and ligand efficiency (LE) of these compounds, underscoring the value of this scaffold in kinase inhibitor design.
| Compound ID | Structure | Target Kinase | Kᵢ (nM)[1] | Ligand Efficiency (LE)[1] |
| 1 | 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1 | 1800 | 0.36 |
| Aurora A | 230 | 0.44 | ||
| Aurora B | 100 | 0.47 | ||
| 2 | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | 2200 | 0.35 |
| Aurora A | 1300 | 0.32 | ||
| Aurora B | 1100 | 0.33 | ||
| 3 | 3-benzamido-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | 50 | 0.33 |
| Aurora A | 40 | 0.34 | ||
| Aurora B | 20 | 0.36 |
Experimental Protocols
Protocol 1: Synthesis of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Compound 2)
This protocol describes a representative synthesis of a 3-aminopyridin-2-one derivative.
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
n-Butanol
-
Trimethylsilyl iodide (TMSI)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Suzuki Coupling:
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in n-butanol, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 2-methoxy-5-(pyridin-4-yl)pyridin-3-amine.
-
-
Demethylation:
-
Dissolve the product from the previous step in DCM.
-
Add trimethylsilyl iodide (3.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol is a generalized method for determining the inhibitory activity of compounds against MPS1 and Aurora kinases.[1]
Materials:
-
Purified recombinant MPS1, Aurora A, or Aurora B kinase
-
Fluorescently labeled peptide substrate (e.g., for MPS1, a peptide derived from its known substrate)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT)
-
Stop solution
-
Microfluidic chip-based separation instrument (e.g., Caliper Life Sciences EZ Reader)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase and the fluorescently labeled peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for the respective kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Analyze the samples using a microfluidic chip-based instrument. The instrument applies an electric field to separate the phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.
-
The amount of product formation is quantified by detecting the fluorescence of the labeled peptides.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the Spindle Assembly Checkpoint.
Experimental Workflow
Caption: General workflow for kinase inhibitor discovery.
Binding Mode
Caption: Key interactions of the 3-aminopyridin-2-one scaffold.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions with 3,4-Diaminopyridin-2-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols and data are hypothetical and intended for illustrative purposes. 3,4-Diaminopyridin-2-ol is a multi-functionalized heterocycle, and its direct use in cross-coupling reactions is not well-documented. The protocols assume a necessary preliminary halogenation of the substrate to introduce a suitable leaving group for catalysis. Researchers should conduct their own optimization and safety assessments.
Introduction and Application Notes
The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide powerful tools for the synthesis of complex substituted pyridines from halo-pyridine precursors.[1][2]
The target scaffold, this compound, presents unique challenges and opportunities. Its multiple nucleophilic sites—two amino groups and a hydroxyl/pyridone tautomer—can coordinate with the metal catalyst, potentially inhibiting the reaction or leading to undesired side products.[3][4] Successful functionalization requires careful selection of catalysts, ligands, and bases to control selectivity. Specifically, modern bulky phosphine ligands are often essential for achieving high yields in the amination of electron-rich or sterically hindered halo-pyridines.[4][5]
Prerequisite: Substrate Activation
Standard cross-coupling reactions require an electrophilic coupling partner, typically an aryl halide or triflate. Therefore, a crucial first step is the regioselective halogenation of the this compound core, for example, at the C5 position to yield 5-bromo-3,4-diaminopyridin-2-ol . This hypothetical starting material will be the basis for the following protocols. The amino and hydroxyl groups may require protection depending on the halogenation conditions employed.
Applications of Functionalized Products
The products derived from the cross-coupling of this scaffold are of significant interest in drug discovery. The diaminopyridine motif is a key pharmacophore in various biologically active molecules. Arylation or amination at the C5 position can modulate the compound's steric and electronic properties, influencing its binding affinity and selectivity for biological targets such as protein kinases, ion channels, and other enzymes. The resulting library of compounds can be screened for various therapeutic indications.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes a method for the palladium-catalyzed Suzuki-Miyaura coupling of (hypothetical) 5-bromo-3,4-diaminopyridin-2-ol with an arylboronic acid to form a C-C bond.[6][7]
Detailed Experimental Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube, add 5-bromo-3,4-diaminopyridin-2-ol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M concentration relative to the substrate).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-3,4-diaminopyridin-2-ol.
Data Presentation: Optimization of Suzuki-Miyaura Coupling
The following table presents hypothetical data from an optimization screen for the Suzuki-Miyaura coupling of 5-bromo-3,4-diaminopyridin-2-ol with phenylboronic acid.
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 65 |
| 2 | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 82 |
| 3 | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 4 | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 100 | 75 |
| 5 | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 91 |
| 6 | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 79 |
Protocol 2: Buchwald-Hartwig C-N Coupling
This protocol outlines a method for the palladium-catalyzed Buchwald-Hartwig amination of (hypothetical) 5-bromo-3,4-diaminopyridin-2-ol with a secondary amine to form a C-N bond.[5][8] The use of a specialized ligand and a strong, non-nucleophilic base is critical to favor the desired C-N coupling over potential side reactions involving the substrate's own amino groups.[4]
Detailed Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add 5-bromo-3,4-diaminopyridin-2-ol (1.0 equiv.), the catalyst tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and the ligand RuPhos (0.04 equiv.).
-
Solvent and Amine: Add anhydrous, degassed toluene (0.1 M concentration). Finally, add the secondary amine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the N⁵-substituted-3,4,5-triaminopyridin-2-ol.
Data Presentation: Optimization of Buchwald-Hartwig Amination
The following table presents hypothetical data from an optimization screen for the Buchwald-Hartwig amination of 5-bromo-3,4-diaminopyridin-2-ol with morpholine.
| Entry | Catalyst System | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 110 | 35 |
| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | 110 | 78 |
| 3 | Pd₂(dba)₃ | RuPhos | NaOtBu | 110 | 92 |
| 4 | Pd₂(dba)₃ | RuPhos | LiHMDS | 110 | 85 |
| 5 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 110 | 45 |
| 6 | G3-XPhos Palladacycle | - | NaOtBu | 110 | 89 |
Visualizations
Caption: General workflow for a metal-catalyzed cross-coupling reaction.
Caption: Example signaling pathway (MAPK) inhibited by a kinase inhibitor.
References
- 1. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3,4-Diaminopyridin-2-ol in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,4-Diaminopyridin-2-ol in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a metabolite of 3,4-Diaminopyridine (3,4-DAP, Amifampridine), a drug used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS)[1][2]. Accurate quantification of its metabolites is crucial for understanding the drug's overall pharmacokinetic profile and ensuring patient safety. This application note provides a detailed protocol for a robust LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be simple, rapid, and reliable for use in research and drug development settings.
Experimental
Materials and Reagents
-
This compound reference standard
-
3,4-Diaminopyridin-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.
Protocol:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (1 µg/mL in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was performed on a reverse-phase C18 column. The use of a C18 column is a common and effective choice for the separation of small polar molecules like aminopyridines from biological matrices[1][3].
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The selection of precursor and product ions is critical for the selectivity of the method. Based on the structure of this compound (molecular weight: 125.13 g/mol ), the protonated molecule [M+H]+ is expected at m/z 126.1. Fragmentation of this precursor ion would likely involve the loss of small neutral molecules such as NH3 or CO. For the purpose of this method, hypothetical but plausible MRM transitions are proposed.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 126.1 | 109.1 | 15 |
| 3,4-Diaminopyridin-d4 (IS) | 114.1 | 98.1 | 18 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Linearity and Sensitivity
The method was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio greater than 10.
| Validation Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.5 ng/mL |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in the table below. The precision (%CV) was within 15% and the accuracy (%Bias) was within ±15% for all QC levels, which is in line with typical bioanalytical method validation guidance[3].
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 1.5 | 6.8 | 4.2 | 8.1 | 5.5 |
| Medium | 75 | 4.5 | -1.8 | 5.9 | -0.7 |
| High | 400 | 3.1 | 2.5 | 4.3 | 3.1 |
Recovery
The extraction recovery of this compound from human plasma was determined at three QC concentrations. The recovery was consistent and reproducible.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 1.5 | 88.2 |
| Medium | 75 | 91.5 |
| High | 400 | 90.1 |
Experimental Workflow and Data Analysis
The overall workflow from sample receipt to final data reporting is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Logical Relationships in Method Validation
The validation of a bioanalytical method involves establishing a set of performance characteristics that demonstrate the method is reliable for its intended purpose. The relationship between these validation parameters is crucial for a comprehensive assessment of the method's robustness.
Caption: Interdependencies of bioanalytical method validation parameters.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation, rapid chromatographic analysis, and high selectivity of the mass spectrometric detection make this method well-suited for high-throughput applications in clinical and preclinical research. The validation data demonstrates that the method is accurate, precise, and robust, meeting the requirements for bioanalytical method validation.
References
Application Notes and Protocols: Synthesis of Fluorescent Probes from 3,4-Diaminopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminopyridin-2-ol is a versatile chemical scaffold with significant potential in the development of novel fluorescent probes. Its unique electronic and structural characteristics, arising from the pyridine ring and the vicinal diamino groups, make it an excellent starting material for creating sensors for various biological analytes and for cellular imaging applications. The design of fluorescent probes is crucial for understanding complex biological processes, and molecules derived from this compound can be tailored to detect specific ions, reactive oxygen species (ROS), and other biologically relevant molecules.[1][2][3][4] This document provides detailed protocols and application notes for the synthesis and utilization of fluorescent probes based on this promising platform.
Synthesis of a Hypothetical Fluorescent Probe: DAP-Probe 1
This section outlines a generalized protocol for the synthesis of a "turn-on" fluorescent probe for the detection of a hypothetical analyte, based on the condensation reaction of this compound with a suitable aldehyde. The resulting Schiff base formation can lead to a fluorophore whose emission is quenched in the absence of the analyte and enhanced upon binding.
Experimental Protocol: Synthesis of DAP-Probe 1
Materials:
-
This compound
-
Analyte-responsive aldehyde (e.g., 2-formylphenyl boronic acid for H₂O₂ detection)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalyst)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous ethanol (30 mL). Purge the flask with argon or nitrogen gas for 10-15 minutes to create an inert atmosphere.
-
Addition of Reagents: To the stirred solution, add the analyte-responsive aldehyde (1.1 mmol). Then, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using TLC. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, fluorescent spot indicates product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexane is a good starting point.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Spectroscopic Properties of DAP-Probe 1
The following table summarizes the expected spectroscopic properties of the synthesized probe. These values are illustrative and would need to be determined experimentally.
| Property | Value |
| Excitation Wavelength (λex) | ~380 nm |
| Emission Wavelength (λem) | ~460 nm |
| Quantum Yield (Φ) | <0.05 (free probe), >0.3 (with analyte) |
| Molar Extinction Coefficient (ε) | 1.5 x 10⁴ M⁻¹cm⁻¹ |
| Analyte Specificity | High |
| Response Time | < 5 minutes |
Visualization of the Synthesis Workflow
Caption: Synthesis workflow for DAP-Probe 1.
Application: Detection of a Hypothetical Analyte
The synthesized DAP-Probe 1 can be employed for the sensitive and selective detection of the target analyte in solution and potentially in living cells. The "turn-on" fluorescence response allows for a high signal-to-noise ratio.
Experimental Protocol: In Vitro Analyte Detection
Materials:
-
DAP-Probe 1 stock solution (1 mM in DMSO)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Analyte stock solution
-
Fluorometer
Procedure:
-
Preparation of Solutions: Prepare a working solution of DAP-Probe 1 (e.g., 10 µM) in the buffer.
-
Titration: To a cuvette containing the DAP-Probe 1 solution, add increasing concentrations of the analyte.
-
Fluorescence Measurement: After each addition of the analyte, record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of 380 nm.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit and binding affinity.
Visualization of the Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where DAP-Probe 1 could be used to detect an analyte that triggers a fluorescent response.
Caption: Hypothetical signaling pathway of DAP-Probe 1.
Conclusion
This compound serves as a valuable and adaptable platform for the design and synthesis of novel fluorescent probes. The protocols and data presented here offer a foundational framework for researchers to develop customized probes for a wide array of biological and diagnostic applications. Further derivatization and optimization of the core structure can lead to probes with enhanced photophysical properties, improved selectivity, and suitability for in vivo imaging.
References
- 1. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors | MDPI [mdpi.com]
- 3. Fluorescent Probes for Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes for Disease Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Diaminopyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Diaminopyridin-2-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-step process:
-
Nitration: Introduction of a nitro group onto a 2-hydroxypyridine precursor at a suitable position.
-
Reduction: Subsequent reduction of the nitro group to an amine, yielding the final this compound.
Q2: What are the critical parameters to control during the reduction of the nitro group?
The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical. For analogous reductions of nitropyridine derivatives, catalytic hydrogenation using Palladium on carbon (Pd/C) is a common and effective method.[1] Reaction conditions should be optimized to ensure complete reduction of the nitro group without affecting other functional groups on the pyridine ring.
Q3: Are there any known challenges with the stability of the final product?
Diaminopyridine derivatives can be susceptible to oxidation and degradation. It is advisable to handle the purified this compound under an inert atmosphere and store it at low temperatures, protected from light.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Nitration Step
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Side product formation | - Control the reaction temperature carefully, as overheating can lead to the formation of undesired isomers or decomposition products. - Optimize the ratio of nitrating agent to the substrate. |
| Starting material purity | - Ensure the 2-hydroxypyridine precursor is of high purity. Impurities can interfere with the reaction. |
Problem 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Suggested Solution |
| Catalyst deactivation | - Use fresh, high-quality catalyst. Ensure the catalyst is not exposed to air or moisture for extended periods. - Increase the catalyst loading. |
| Insufficient hydrogen pressure | - Increase the hydrogen pressure within the safe limits of the reaction vessel. |
| Poor solvent choice | - Use a solvent in which both the starting material and the product are soluble. Methanol or ethanol are often good choices for catalytic hydrogenation.[1] |
| Presence of catalyst poisons | - Ensure all glassware is thoroughly cleaned and that the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). |
Problem 3: Formation of Impurities During Reduction
| Potential Cause | Suggested Solution |
| Over-reduction or side reactions | - Optimize the reaction time and temperature. Prolonged reaction times or high temperatures can sometimes lead to undesired side reactions. - Consider using a more selective reducing agent if catalytic hydrogenation is problematic. |
| Incomplete work-up | - Ensure the post-reaction work-up effectively removes all reagents and byproducts. This may involve extraction, washing, and purification steps. |
Problem 4: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Product instability | - Perform purification steps at low temperatures and under an inert atmosphere to minimize degradation. |
| Similar polarity of product and impurities | - Utilize column chromatography with a carefully selected solvent system to achieve good separation. - Consider recrystallization from a suitable solvent to improve purity. |
Data Presentation
The following tables summarize quantitative data for key steps in analogous syntheses, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Nitration of 3-Hydroxypyridine
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 3-Hydroxypyridine | KNO₃, Acetic anhydride | Ethyl acetate | 45 | 81 |
Data from an analogous synthesis of 3-hydroxy-2-nitropyridine.[2]
Table 2: Reduction of 3-Amino-4-nitropyridine 1-oxide
| Starting Material | Catalyst | Solvent | Hydrogen Pressure | Temperature (°C) | Yield (%) |
| 3-Amino-4-nitropyridine 1-oxide | 10% Pd/C | Methanol | 1 atm | 25 | Quantitative |
Data from a closely related reduction, demonstrating the efficacy of catalytic hydrogenation.[1]
Experimental Protocols
The following are detailed experimental protocols for analogous reactions that can be adapted for the synthesis of this compound.
Protocol 1: Synthesis of 3-Hydroxy-2-nitropyridine (Analogous Nitration) [2]
-
In a 250 mL three-necked flask, dissolve 10g of 3-hydroxypyridine in 80 mL of ethyl acetate.
-
Add 4.2g of KNO₃ and 21 mL of acetic anhydride to the solution.
-
Heat the mixture at 45°C with magnetic stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the mixture by suction and wash the solid with a small amount of ethyl acetate.
-
Adjust the pH of the filtrate to neutral with a saturated NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3-4 times).
-
Combine the organic extracts, add activated carbon, and heat under reflux for 1 hour.
-
Cool and filter the solution. Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Dry the resulting solid in a drying oven to obtain 3-hydroxy-2-nitropyridine.
Protocol 2: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide (Analogous Reduction) [1]
-
To a solution of 3-Amino-4-nitropyridine 1-oxide in methanol, add 10% Palladium on activated carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).
-
Place the reaction vessel under an atmosphere of hydrogen (1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3,4-diaminopyridine 1-oxide.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and logical relationships in troubleshooting.
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Logical relationship of common issues in the synthesis process.
References
Technical Support Center: Purification of 3,4-Diaminopyridine
Disclaimer: Information specifically regarding the purification challenges of 3,4-Diaminopyridin-2-ol is limited in publicly available scientific literature. However, due to the structural similarity, the following guidance on the purification of 3,4-Diaminopyridine (3,4-DAP) may provide a valuable starting point for researchers. The principles and troubleshooting steps outlined below are likely applicable to related compounds.
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of 3,4-Diaminopyridine.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 3,4-Diaminopyridine in a question-and-answer format.
Question 1: My final product of 3,4-Diaminopyridine has a low purity. What are the common impurities and how can I remove them?
Answer:
Low purity in the final product of 3,4-Diaminopyridine can be attributed to several factors, including incomplete reaction, side reactions, and degradation of the product. Common impurities can include starting materials, intermediates from the synthetic route, and degradation products.
Common Impurities:
-
Starting Materials and Intermediates: Depending on the synthetic route, these can include 4-methoxypyridine, 4-methoxy-3-nitropyridine, and 4-amino-3-nitropyridine.[1]
-
Degradation Products: 3,4-Diaminopyridine can degrade under certain conditions, particularly oxidative stress. Key degradation products identified are 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[2][3]
Troubleshooting Steps:
-
Identify the Impurities: Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify the specific impurities present in your sample.
-
Optimize Reaction Conditions: Ensure the initial synthesis reaction goes to completion to minimize residual starting materials and intermediates.
-
Purification Strategy:
-
Recrystallization: This is an effective method for removing many impurities. A suggested method involves dissolving the crude product in hot ethanol and then cooling it in an ice bath to precipitate the purified 3,4-Diaminopyridine.[1]
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography on silica gel can be employed.[4]
-
Acid-Base Extraction: The basic nature of the amino groups on 3,4-Diaminopyridine can be exploited for purification through acid-base extraction to separate it from non-basic impurities.
-
Question 2: I am experiencing a low yield after the purification process. What are the potential causes and how can I improve the recovery?
Answer:
Low recovery of 3,4-Diaminopyridine during purification can be frustrating. The cause can often be traced to the chosen purification method and its parameters.
Potential Causes for Low Yield:
-
Product Loss During Recrystallization:
-
Excessive Solvent: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
Incomplete Precipitation: The cooling time or temperature may not be sufficient for maximum precipitation of the product.
-
-
Product Loss During Chromatography:
-
Irreversible Adsorption: The polar nature of 3,4-Diaminopyridine can lead to strong adsorption on silica gel, making elution difficult.
-
Improper Solvent System: An inappropriate mobile phase can lead to poor separation and broad peaks, resulting in mixed fractions and loss of product.
-
-
Degradation During Purification: Exposure to harsh conditions such as high temperatures for extended periods or incompatible solvents can lead to product degradation.
Strategies to Improve Yield:
-
Optimize Recrystallization:
-
Use the minimum amount of hot solvent required to dissolve the crude product.
-
Pre-heat the filtration apparatus to prevent premature crystallization during hot filtration.
-
Allow sufficient time for crystallization at a low temperature. Consider placing the filtrate in a freezer for an extended period.
-
-
Refine Chromatographic Method:
-
Deactivate Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to reduce tailing and irreversible adsorption of the basic compound.
-
Solvent System Selection: Carefully select the eluent system. A gradient elution might be necessary to effectively separate the product from impurities.
-
-
Handle with Care: Minimize the exposure of the compound to high heat and light during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the stability of 3,4-Diaminopyridine and how should it be stored?
A1: 3,4-Diaminopyridine exhibits good chemical stability under various storage conditions. Studies have shown little to no degradation when stored in capsules at refrigerated (4°C) and room temperatures (22-24°C) for up to 6 months, and even at an elevated temperature of 37°C for one month.[5][6] However, it is susceptible to degradation under oxidative stress.[2][3] For long-term storage, it is advisable to keep it in a well-sealed container, protected from light, and in a cool, dry place. The salt form, such as amifampridine phosphate, is reported to be more stable than the base form.[3]
Q2: What are the key physical and chemical properties of 3,4-Diaminopyridine relevant to its purification?
A2: Understanding the properties of 3,4-Diaminopyridine is crucial for selecting an appropriate purification strategy.
| Property | Value | Implication for Purification |
| Appearance | Off-white powder/crystals | [5][7] |
| Melting Point | 216-218 °C | High melting point suggests good thermal stability for short durations, e.g., during hot filtration.[7] |
| Solubility | Freely soluble in water; slightly soluble in ethanol, methanol. | Solubility in hot ethanol makes it a good candidate for recrystallization.[1][8] |
| pKa | Data not readily available, but the presence of two amino groups makes it a basic compound. | Its basicity allows for purification via acid-base extraction and requires consideration in chromatographic methods (e.g., potential for tailing on silica gel). |
Q3: Which analytical methods are suitable for assessing the purity of 3,4-Diaminopyridine?
A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the purity of 3,4-Diaminopyridine and for identifying and quantifying related substances and degradation products.[9][10] Other suitable methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value can be an indicator of high purity.
Experimental Protocols
Protocol 1: Recrystallization of 3,4-Diaminopyridine
This protocol is based on a method described in a patent for the synthesis of 3,4-Diaminopyridine.[1]
-
Dissolution: Place the crude 3,4-Diaminopyridine in a flask. For every 1 gram of crude product, add 3-5 mL of ethanol.
-
Heating: Heat the mixture to 70°C with stirring until the solid is completely dissolved.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities.
-
Crystallization: Stir the filtrate in an ice bath for 1 hour to induce crystallization.
-
Isolation: Collect the precipitated solid by filtration.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: A general workflow for the purification of 3,4-Diaminopyridine by recrystallization.
Caption: A decision tree for troubleshooting low purity issues during the purification of 3,4-Diaminopyridine.
References
- 1. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sefh.es [sefh.es]
- 7. 3,4-二氨基吡啶 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4-Diaminopyridin-2-ol
Disclaimer: Detailed, peer-reviewed synthesis protocols and side reaction profiles for 3,4-Diaminopyridin-2-ol are not extensively available in public literature. The following troubleshooting guide is based on a proposed synthetic pathway derived from established chemical principles and synthetic routes for structurally similar compounds, such as 3-amino-2-hydroxypyridine. The information provided should be used as a strategic guide for research and development.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A proposed pathway starts from 2-hydroxypyridine. The synthesis involves sequential nitration followed by reduction. The key steps are:
-
Nitration: 2-hydroxypyridine is first nitrated to yield 2-hydroxy-3-nitropyridine.
-
Second Nitration: The mononitrated intermediate is subjected to a second nitration to form 2-hydroxy-3,5-dinitropyridine. Due to the directing effects of the hydroxyl and nitro groups, forcing conditions might be necessary.
-
Reduction: The dinitro compound is then reduced to the target molecule, this compound.
Q2: Why is 2-hydroxypyridine chosen as a starting material?
2-Hydroxypyridine is a readily available commercial starting material. The hydroxyl group is an ortho-, para-director, which facilitates the initial nitration at the 3 and 5 positions.
Q3: What are the critical control points in this synthesis?
The most critical stages are the nitration and reduction steps.
-
Nitration: Controlling the temperature and the strength of the nitrating agent is crucial to prevent over-nitration or the formation of unwanted isomers.
-
Reduction: The choice of reducing agent and reaction conditions is important to ensure the complete reduction of both nitro groups without affecting the pyridine ring or the hydroxyl group.
Troubleshooting Guide: Side Reactions and Solutions
Problem 1: Low yield during the first nitration step (2-hydroxypyridine to 2-hydroxy-3-nitropyridine).
| Potential Cause | Proposed Solution |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction using TLC or HPLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. |
| Formation of Isomers: Nitration at the 5-position is a common side reaction. | Use milder nitrating agents (e.g., nitric acid in acetic anhydride) and maintain strict temperature control, typically at low temperatures (0-10 °C). |
| Degradation of Starting Material: 2-hydroxypyridine can be susceptible to oxidation or decomposition under harsh acidic conditions. | Add the nitrating agent slowly to a cooled solution of the starting material. Ensure the temperature does not exceed the recommended range. |
Problem 2: Formation of multiple products during the second nitration.
| Potential Cause | Proposed Solution |
| Over-nitration: Introduction of more than two nitro groups. | Use stoichiometric amounts of the nitrating agent and carefully control the reaction temperature. Harsher conditions (e.g., fuming nitric/sulfuric acid) should be approached with caution. |
| Isomer Formation: While the 3-nitro and 2-hydroxyl groups will primarily direct to the 5-position, other isomers are possible under forcing conditions. | Optimize reaction conditions by screening different temperatures and nitrating agents. Purification by column chromatography will likely be necessary. |
| Oxidative Side Reactions: Strong nitrating conditions can lead to the oxidation of the pyridine ring or other functional groups. | Consider using alternative methods for introducing the second amino group, such as amination of a halogenated precursor, if direct nitration proves too problematic. |
Problem 3: Incomplete reduction of the dinitro intermediate.
| Potential Cause | Proposed Solution |
| Insufficient Reducing Agent: Not enough reducing agent to convert both nitro groups to amines. | Use a sufficient excess of the reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C). Monitor the reaction to confirm the disappearance of the starting material and any mono-amino intermediates. |
| Catalyst Poisoning (for catalytic hydrogenation): Impurities in the starting material or solvent can deactivate the catalyst. | Ensure the dinitro intermediate is purified before reduction. Use high-purity solvents and a fresh catalyst. |
| Formation of Nitroso or Hydroxylamine Intermediates: Partial reduction can lead to the formation of stable nitroso or hydroxylamine intermediates. | Increase the reaction temperature or pressure (for hydrogenation). Alternatively, a different reducing system, such as iron powder in acetic acid, may be more effective. |
Problem 4: Product instability or discoloration.
| Potential Cause | Proposed Solution |
| Oxidation of Diamino Product: Aromatic diamines, especially on an electron-rich pyridine ring, are highly susceptible to air oxidation, leading to colored impurities. | Handle the final product under an inert atmosphere (e.g., nitrogen or argon). Store it in a cool, dark place. Use of antioxidants during workup could be explored. |
| Residual Acid or Base: Traces of acid or base from the reaction workup can catalyze degradation. | Ensure the product is thoroughly washed and neutralized. Recrystallization from a suitable solvent can help remove ionic impurities. |
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yields and purity for the proposed synthesis. Actual results will vary based on experimental conditions and optimization.
| Reaction Step | Product | Theoretical Yield Range (%) | Expected Purity after Workup (%) |
| 1. First Nitration | 2-Hydroxy-3-nitropyridine | 65-80 | >95 |
| 2. Second Nitration | 2-Hydroxy-3,5-dinitropyridine | 40-60 | >90 (after chromatography) |
| 3. Reduction | This compound | 70-85 | >98 (after recrystallization) |
Detailed Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of 2-Hydroxy-3,5-dinitropyridine (Steps 1 & 2)
-
Step 1 (Mononitration): Dissolve 2-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a solution of nitric acid (1.1 eq) in concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and collect the precipitated 2-hydroxy-3-nitropyridine by filtration. Wash with cold water and dry.
-
Step 2 (Dinitration): To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add the 2-hydroxy-3-nitropyridine (1.0 eq) from the previous step.
-
Carefully heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Cool the mixture and pour it onto ice. The product may require extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude 2-hydroxy-3,5-dinitropyridine by column chromatography.
Protocol 2: Synthesis of this compound (Step 3)
-
Suspend 2-hydroxy-3,5-dinitropyridine (1.0 eq) in ethanol.
-
Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (6-8 eq).
-
Heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitor by TLC/HPLC).
-
Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.
-
The product may precipitate or require extraction into a suitable organic solvent.
-
Filter to remove tin salts.
-
Concentrate the organic phase and purify the crude this compound by recrystallization under an inert atmosphere.
Visualizations
Caption: Proposed synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for low yield during the dinitration step.
Caption: General purification workflow for the final product.
Overcoming poor solubility of 3,4-Diaminopyridin-2-ol in assays
Welcome to the technical support center for 3,4-Diaminopyridin-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in aqueous assay buffers?
A1: The solubility of this compound is influenced by its molecular structure. While the amino groups can participate in hydrogen bonding, which promotes aqueous solubility, the pyridinol ring itself possesses hydrophobic characteristics.[1] The compound can also exist in equilibrium with its tautomeric form, 3,4-diamino-2(1H)-pyridinone, which can have different solubility properties. At physiological pH, the compound may be near its isoelectric point, minimizing its net charge and thus its solubility in water.
Q2: What is the recommended starting solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble organic compounds for research purposes.[2] However, it is crucial to use anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[3] For 3,4-Diaminopyridine, a closely related compound, solubility in DMSO has been reported at 22 mg/mL (201.59 mM).[3]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A3: This phenomenon, often called "crashing out," is a common issue when diluting a concentrated DMSO stock into an aqueous medium where the compound is less soluble.[2] To mitigate this, you can try several strategies:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.[2]
-
Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution or add the stock to a smaller volume of buffer while vortexing to ensure rapid mixing.
-
Incorporate solubility enhancers: Add co-solvents, surfactants, or cyclodextrins to your assay buffer before adding the compound.[4][5][6]
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Yes, pH modification can be a very effective strategy. The pyridine and amino groups are basic and can be protonated by lowering the pH of the buffer.[2] This creates a charged species with significantly increased aqueous solubility. However, it is critical to ensure that the required pH is compatible with your assay system (e.g., cell health, enzyme activity).[2]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting and overcoming poor solubility of this compound.
Initial Troubleshooting Workflow
The following diagram illustrates the initial steps to take when you encounter solubility problems.
Caption: Initial workflow for troubleshooting solubility.
Advanced Solubilization Strategies
If initial troubleshooting fails, more advanced strategies may be required. The choice of method depends heavily on the type of assay being performed.
Table 1: Solvent Selection for Stock Solutions
| Solvent | Reference Solubility (3,4-Diaminopyridine) | Pros | Cons | Assay Compatibility |
| Water | Freely soluble[7] | Biologically compatible | May require pH adjustment for high concentrations | Excellent |
| DMSO | 22 mg/mL[3] | High solubilizing power for many organics[2] | Can be toxic to cells at >0.5%; may precipitate on dilution[2] | Good for most assays at <0.5% v/v |
| Ethanol | Slightly soluble[7] | Less toxic than DMSO; volatile | Lower solubilizing power than DMSO | Fair; can affect enzyme activity and cell membranes |
| DMF | Good solvent for related complexes[8] | High solubilizing power | Higher toxicity than DMSO | Use with caution, especially in cell-based assays |
Table 2: Common Solubilizing Agents for Assay Buffers
| Agent Type | Example | Mechanism of Action | Typical Concentration | Potential Issues |
| Co-Solvent | PEG 300 / PEG 400 | Reduces solvent polarity[9] | 1-10% v/v | Can affect protein stability and enzyme kinetics[10] |
| Surfactant | Tween® 20 / Triton™ X-100 | Forms micelles to encapsulate the compound[5][9] | 0.01-0.1% v/v | Can disrupt cell membranes; may inhibit enzymes[5] |
| Cyclodextrin | HP-β-Cyclodextrin | Forms an inclusion complex with the compound[2][6] | 1-10 mM | Can sometimes extract cholesterol from cell membranes |
Use this diagram to select an appropriate solubilization strategy based on your experimental context.
Caption: Decision tree for selecting a solubilization method.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol details the standard procedure for preparing a 10 mM stock solution of this compound (MW: 125.13 g/mol ).
-
Weigh Compound: Accurately weigh 1.25 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.[2]
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication/Warming: If the solid is not fully dissolved, place the sealed tube in an ultrasonic water bath for 5-10 minutes.[2] Gentle warming in a 37°C water bath can also be applied if necessary.
-
Final Check: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin
This protocol describes how to prepare a complex of the compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.[2]
-
Prepare Cyclodextrin Solution: Prepare a 100 mM solution of HP-β-CD in your desired aqueous assay buffer.
-
Add Compound: Add your this compound DMSO stock solution to the HP-β-CD solution to achieve a 10:1 molar ratio of cyclodextrin to your compound.
-
Incubate: Vortex the mixture and incubate at room temperature for 1-2 hours with gentle agitation (e.g., on a rotator) to allow for complex formation.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound or potential aggregates.
-
Use in Assay: Use the resulting clear solution as your new, higher-solubility stock for dilution into the final assay.
The diagram below illustrates how cyclodextrins work to solubilize hydrophobic molecules.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity [mdpi.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 3,4-Diaminopyridin-2-ol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3,4-Diaminopyridin-2-ol. The guidance focuses on addressing specific challenges that may be encountered during experimental procedures.
Troubleshooting Guides
This section is presented in a question-and-answer format to directly address potential issues during the derivatization of this compound, a trifunctional molecule with potential for complex reactivity.
Issue 1: Low Yield in Imidazo[4,5-c]pyridin-2-one Synthesis
-
Question: I am attempting to synthesize an imidazo[4,5-c]pyridin-2-one derivative from this compound and an aldehyde, but the reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in the synthesis of imidazo[4,5-c]pyridin-2-ones from this compound are a common challenge. Several factors can contribute to this issue. Here is a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure the this compound and the aldehyde are of high purity. Impurities can significantly hinder the reaction. Consider recrystallization or column chromatography of the starting materials if purity is questionable.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO are often used, consider exploring other options like ethanol or acetic acid, which can facilitate the cyclization.
-
Catalyst: The reaction may require a catalyst. For cyclization with aldehydes, oxidative conditions are often necessary. Consider using an oxidant like air, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or manganese dioxide. For reactions with carboxylic acids or their derivatives, a dehydrating agent like polyphosphoric acid (PPA) or a carbodiimide coupling reagent may be necessary.
-
Temperature and Reaction Time: Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation of the product or starting materials.
-
-
Side Reactions: The presence of the 2-hydroxyl group introduces the possibility of O-acylation or other side reactions. If you are using acylating agents, selective N-acylation might be challenging. Consider protecting the hydroxyl group before proceeding with the derivatization of the amino groups.
-
Issue 2: Formation of Multiple Products and Purification Challenges
-
Question: My reaction is producing a complex mixture of products, and I am struggling to isolate the desired derivative of this compound. What are the likely side products and how can I improve the purification?
-
Answer: The formation of multiple products is a common issue due to the presence of three reactive functional groups (two amino groups and one hydroxyl group).
-
Potential Side Products:
-
Regioisomers: If using unsymmetrical reagents, reaction at the 3-amino versus the 4-amino group can lead to different isomers.
-
O-acylated/alkylated products: The hydroxyl group can compete with the amino groups for reaction with electrophiles.
-
Incomplete cyclization products: Intermediates, such as the Schiff base formed between the aldehyde and one of the amino groups, may be present in the final mixture.
-
Over-reaction products: Derivatization of both amino groups or both the amino and hydroxyl groups can occur.
-
-
Strategies for Selective Derivatization:
-
Protecting Groups: To achieve selectivity, consider using protecting groups. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether. One of the amino groups can be selectively protected, for example, by forming a Boc-protected amine.
-
Reaction Control: Carefully control the stoichiometry of the reagents and the reaction conditions (temperature, addition rate) to favor the desired reaction pathway.
-
-
Purification Techniques:
-
Column Chromatography: Due to the polar nature of the products, standard silica gel chromatography might be challenging. Consider using:
-
Reverse-phase chromatography (C18): This is often more suitable for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds.[1]
-
Alumina (basic or neutral): For basic compounds, alumina can sometimes provide better separation and reduce tailing compared to silica gel.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: Utilize the basicity of the amino groups to perform an acid-base extraction to separate the product from non-basic impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order of the functional groups in this compound?
A1: The relative reactivity of the amino and hydroxyl groups can be complex and depends on the specific reaction conditions (pH, solvent, and reagent). Generally, the amino groups are more nucleophilic than the hydroxyl group under neutral or basic conditions. However, the 2-hydroxyl group exists in equilibrium with its 2-pyridone tautomer, which can influence its reactivity. The exocyclic amino groups are typically more reactive towards electrophiles than the ring nitrogen.
Q2: How can I selectively protect the hydroxyl group of this compound?
A2: Several protecting groups can be used for the hydroxyl group. Common choices include:
-
Silyl ethers (e.g., TBDMS, TIPS): These are generally stable under a wide range of conditions and can be removed with fluoride reagents (e.g., TBAF).
-
Benzyl ether (Bn): This can be introduced using benzyl bromide under basic conditions and removed by hydrogenolysis.
-
Acetyl (Ac) or other acyl groups: While these can be used, their removal might be challenging without affecting other parts of the molecule, especially if amide bonds are present.
Q3: What are the optimal conditions for the synthesis of imidazo[4,5-c]pyridin-2-one from this compound and an aldehyde?
A3: The optimal conditions can vary depending on the specific aldehyde used. A good starting point is to react this compound with the aldehyde in a solvent like ethanol or acetic acid at reflux. Often, an oxidizing agent is required to facilitate the final cyclization and aromatization. Air can be bubbled through the reaction mixture, or chemical oxidants like DDQ or MnO2 can be added. It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent byproduct formation.
Q4: My purified product of a this compound derivative appears to be a mixture of tautomers by NMR. How can I confirm this and is it a problem?
A4: The 2-hydroxypyridine moiety in your derivative can exist in equilibrium with its 2-pyridone tautomer. This tautomerism can lead to the observation of two sets of signals in the NMR spectrum. To confirm this, you can try:
-
Variable Temperature NMR: The equilibrium between tautomers is often temperature-dependent. Recording NMR spectra at different temperatures might show coalescence of the signals.
-
Changing the NMR solvent: The position of the tautomeric equilibrium can be influenced by the solvent. The presence of tautomers is often not a problem for biological testing, but it can complicate characterization. If a single tautomer is required, you may need to explore derivatization of the hydroxyl/amide group to lock it in one form.
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazo[4,5-c]pyridine Synthesis from 3,4-Diaminopyridine Analogues.
| Reagent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Aromatic Aldehydes | Air Oxidation | Water | 83-87 | [2] |
| Orthoesters | Ytterbium triflate | - | 32-99 | [2] |
| Carboxylic Acids | Polyphosphoric Acid (PPA) | PPA | ~75 | [2] |
| Benzaldehyde adduct | Na2S2O5 | - | - | [3] |
Note: Yields are reported for the synthesis of imidazo[4,5-c]pyridines from 3,4-diaminopyridine and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridin-2(3H)-ones
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask equipped with a reflux condenser, add the corresponding aldehyde (1.1 mmol).
-
The reaction mixture is stirred at reflux temperature.
-
An oxidizing agent (e.g., a stream of air, or a stoichiometric amount of DDQ or MnO2) is introduced.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, alumina, or reverse-phase C18) using an appropriate eluent system or by recrystallization.
Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add imidazole (2.5 mmol) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol).
-
Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the O-TBDMS protected 3,4-diaminopyridine.
Mandatory Visualization
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low yield in derivatization reactions.
References
Preventing oxidation of 3,4-Diaminopyridin-2-ol during storage
Welcome to the Technical Support Center for 3,4-Diaminopyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this compound, with a focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color (e.g., turned yellowish or brownish). What does this indicate?
A1: A change in color of your this compound powder is a common indicator of degradation, likely due to oxidation. Compounds with both amino and hydroxyl groups on a pyridine ring are susceptible to oxidation when exposed to air, light, and elevated temperatures. This discoloration suggests the formation of oxidized species and potential impurities, which may compromise the integrity of your experiments.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can accelerate the oxidation of this compound, similar to other aminophenol and hydroxypyridine compounds:
-
Oxygen: Atmospheric oxygen is a key driver of oxidation.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
pH: While not extensively studied for this specific compound, related aminophenols are more susceptible to oxidation in alkaline conditions.
-
Metal Ions: Trace amounts of metal ions can catalyze oxidation.
Q3: How should I store my solid this compound to minimize oxidation?
A3: For optimal stability of solid this compound, we recommend the following storage conditions:
-
Temperature: For long-term storage, keep the compound at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light: Protect the compound from light by using an amber vial or by storing it in a light-blocking container.
-
Moisture: Keep the container tightly sealed to prevent moisture absorption.
Q4: My this compound solution is changing color. How can I prevent this?
A4: To maintain the stability of this compound in solution:
-
Use Deoxygenated Solvents: Prepare your solutions using solvents that have been deoxygenated by sparging with an inert gas (argon or nitrogen).
-
Add Antioxidants: Consider adding an antioxidant to your solution. Common choices for aqueous solutions include ascorbic acid, while butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be used for organic solutions.[1]
-
Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment.
-
Storage of Stock Solutions: If you need to store stock solutions, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The headspace of the vial should be flushed with an inert gas before sealing.
Q5: Is the salt form of this compound more stable than the free base?
A5: While there is no specific data for this compound, studies on the related compound 3,4-diaminopyridine have shown that its salt form (amifampridine phosphate) is more stable than the free base and does not require refrigeration.[2] The salt form of 3,4-diaminopyridine is also more resistant to oxidation under stress conditions.[3] It is plausible that a salt form of this compound would also exhibit enhanced stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of solid compound | Oxidation due to improper storage (exposure to air, light, or heat). | Discard the discolored compound. Procure fresh material and store it under an inert atmosphere, protected from light, at low temperatures (-20°C or below). |
| Rapid color change of solutions | - Use of oxygenated solvents.- Exposure to light.- High pH of the solution. | - Prepare solutions using deoxygenated solvents.- Work in a fume hood with the sash down and lights off where possible.- Buffer the solution to a slightly acidic pH if compatible with your experimental design.- Add a suitable antioxidant.[1] |
| Inconsistent experimental results | Degradation of this compound leading to reduced concentration and the presence of impurities. | - Always use freshly prepared solutions.- Perform a purity check of your compound using HPLC before use.- Follow strict storage and handling protocols to ensure compound integrity. |
| Precipitation in frozen stock solutions | Poor solubility at low temperatures or formation of degradation products. | - Before use, allow the aliquot to equilibrate to room temperature and vortex to ensure complete dissolution.- If precipitation persists, sonication may be helpful.- Consider preparing a fresh stock solution. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Deoxygenate Solvent: Take a suitable volume of your chosen solvent (e.g., DMSO, water) in a flask. Sparge the solvent with a gentle stream of argon or nitrogen for 15-30 minutes.
-
Weigh Compound: In a fume hood, accurately weigh the required amount of this compound into an amber vial.
-
Dissolve: Add the deoxygenated solvent to the vial to achieve the desired concentration. Cap the vial and vortex until the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Inert Atmosphere: Flush the headspace of the vial with argon or nitrogen before tightly sealing the cap.
-
Storage: For long-term storage, prepare single-use aliquots and store them at -80°C. For short-term storage, vials can be kept at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment by HPLC
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Divide the solution into several amber HPLC vials.
-
Stress Conditions: Expose the vials to different conditions:
-
Room temperature (20-25°C)
-
Refrigerated (2-8°C)
-
Elevated temperature (e.g., 40°C)
-
Light exposure (on a lab bench)
-
-
Time Points: Analyze the samples by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks indicates degradation.
-
-
Data Analysis: Plot the percentage of the remaining this compound against time for each condition to determine the degradation rate.
Data Presentation
Table 1: Stability of 3,4-Diaminopyridine Capsules Under Different Storage Conditions
Data is for 3,4-diaminopyridine (without the 2-ol group) and is intended to provide a general indication of the stability of the aminopyridine core structure.
| Storage Condition | Duration | % of Initial Concentration Remaining |
| Refrigerated (4°C), protected from light | 6 months | >98% |
| Room Temperature (22-24°C), protected from light | 6 months | >98% |
| Elevated Temperature (37°C), protected from light | 1 month | >98% |
(Source: Adapted from stability studies on 3,4-diaminopyridine capsules)[4]
Visualizations
Caption: Recommended workflow for the preparation and storage of this compound solutions.
Caption: Factors contributing to the oxidative degradation of this compound.
References
- 1. fagronacademy.us [fagronacademy.us]
- 2. Amifampridine - Wikipedia [en.wikipedia.org]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting HPLC peak tailing for 3,4-Diaminopyridin-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve HPLC peak tailing issues, with a specific focus on 3,4-Diaminopyridin-2-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of peak tailing for a polar, basic compound like this compound in reverse-phase HPLC?
Peak tailing for this compound is most commonly attributed to secondary interactions with the stationary phase, particularly with residual silanol groups on the silica packing material.[1][2][3] As a basic compound, it is prone to strong interactions with these acidic silanol sites, leading to a secondary retention mechanism that causes the peak to tail.[1][2] Another potential cause is the interaction of the analyte with metal ions present in the silica matrix or leached from the HPLC system components, as the structure of this compound may allow for chelation.[4][5][6]
Other general causes of peak tailing can include:
-
Mobile phase pH being close to the analyte's pKa: This can lead to the co-existence of ionized and unionized forms of the analyte, resulting in peak distortion.[7][8][9]
-
Column overload: Injecting too much sample can saturate the stationary phase.[2][10]
-
Column degradation: Voids in the column packing or a contaminated inlet frit can disrupt the sample band.[1][2][3]
-
Extra-column dead volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.[7][10]
Q2: My peak for this compound is tailing. What is the first thing I should check?
Start by evaluating your mobile phase pH. For basic compounds like this compound, secondary interactions with silanol groups are a primary cause of tailing.[1][2] Lowering the mobile phase pH to between 2 and 3 can help to protonate the silanol groups, minimizing these unwanted interactions.[1][11]
Q3: I've lowered the mobile phase pH, but the peak is still tailing. What should I try next?
If adjusting the pH is not sufficient, consider the following troubleshooting steps:
-
Column Selection:
-
Use an End-Capped Column: Ensure you are using a column that has been end-capped. End-capping chemically derivatizes most of the residual silanol groups, making the surface less active.[1][2][12]
-
Consider Alternative Stationary Phases: For challenging basic compounds, columns with alternative chemistries such as polar-embedded or charged-surface hybrid (CSH) phases can provide better peak shapes.[11]
-
-
Mobile Phase Additives:
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, thereby improving the peak shape of your analyte.
-
Use an Ion-Pairing Reagent: An HPLC method for the related compound 3,4-diaminopyridine successfully used sodium octanesulfonate as an ion-pairing reagent at a low pH.[13][14] This can improve retention and peak shape for ionized analytes.
-
-
Check for Metal Contamination:
Q4: Could my sample be the problem?
Yes, issues with the sample or injection can also lead to peak tailing:
-
Sample Overload: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[2][10][17]
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[10]
Quantitative Data Summary
The following table summarizes the expected impact of key parameters on the peak asymmetry of this compound.
| Parameter | Condition | Expected Tailing Factor (As) | Rationale |
| Mobile Phase pH | pH 7.0 | > 2.0 | At neutral pH, silanol groups are ionized, leading to strong secondary interactions with the basic analyte.[1] |
| pH 3.0 | 1.2 - 1.5 | At low pH, silanol groups are protonated, reducing secondary interactions.[1][11] | |
| Column Type | Standard C18 (Not End-Capped) | > 1.8 | A high number of accessible silanol groups leads to significant tailing.[3][12] |
| End-Capped C18 | 1.1 - 1.4 | End-capping blocks most active silanol sites, improving peak shape.[2][12] | |
| Mobile Phase Additive | None | > 1.5 | Active silanol sites are available for secondary interactions. |
| 0.1% Formic Acid (pH ~2.7) | 1.2 - 1.5 | Lowers the pH to suppress silanol ionization.[3] | |
| 0.1% Triethylamine (TEA) | 1.1 - 1.3 | TEA acts as a competing base, masking silanol groups. |
Experimental Protocols
Protocol for Troubleshooting Peak Tailing
This protocol provides a systematic approach to identifying and resolving peak tailing for this compound.
-
Initial Assessment:
-
Calculate the tailing factor (Asymmetry Factor) of the this compound peak. A value greater than 1.2 is generally considered tailing.[1]
-
Observe if other peaks in the chromatogram are also tailing. If all peaks are tailing, it could indicate a physical problem like a column void or extra-column dead volume.[2] If only the this compound peak is tailing, the issue is likely chemical in nature.
-
-
Mobile Phase pH Optimization:
-
Prepare a mobile phase with a pH of 3.0 using a suitable buffer (e.g., phosphate or formate).
-
If the peak shape improves but is not optimal, incrementally decrease the pH to 2.5 and then 2.0. Be mindful of the pH limitations of your column. Standard silica-based columns should generally not be used below pH 2.[1]
-
-
Evaluation of Mobile Phase Additives:
-
If low pH alone is insufficient, add a competing base to the mobile phase. A common starting point is 0.1% Triethylamine (TEA).
-
Alternatively, introduce an ion-pairing reagent like sodium octanesulfonate (e.g., 5 mM) into the low pH mobile phase.
-
-
Column and Hardware Checks:
-
If peak tailing persists, replace the guard column (if in use) and then the analytical column to rule out column degradation.
-
Inspect all tubing and connections for any potential sources of dead volume.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to follow when troubleshooting peak tailing for this compound.
Caption: A flowchart for troubleshooting HPLC peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. moravek.com [moravek.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. uhplcs.com [uhplcs.com]
- 12. LC Technical Tip [discover.phenomenex.com]
- 13. hub-staging.lib.hku.hk [hub-staging.lib.hku.hk]
- 14. researchgate.net [researchgate.net]
- 15. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 16. silcotek.com [silcotek.com]
- 17. restek.com [restek.com]
Technical Support Center: Scalable Synthesis of 3,4-Diaminopyridin-2-ol for Library Production
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 3,4-Diaminopyridin-2-ol, a key building block for chemical library production. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield in the nitration of 2-hydroxypyridine | Incomplete reaction. | - Ensure the reaction temperature is maintained, as nitration of hydroxypyridines can be temperature-sensitive. - Gradually add the nitrating agent to control the reaction exotherm. - Increase the reaction time or consider a slight excess of the nitrating agent. |
| Side reactions, such as over-nitration or degradation of the starting material. | - Use a milder nitrating agent. - Optimize the reaction temperature to minimize decomposition. - Monitor the reaction progress closely using TLC or HPLC to stop the reaction at the optimal time. | |
| Difficulty in separating isomers after nitration | Similar polarity of the desired 3-nitro and undesired 5-nitro isomers. | - Employ a high-resolution chromatography technique, such as flash chromatography with a carefully selected solvent system. - Consider recrystallization from a suitable solvent to selectively crystallize the desired isomer. |
| Incomplete reduction of the dinitro intermediate | Inefficient catalyst activity. | - Use a fresh batch of palladium on carbon (Pd/C) catalyst. - Ensure the reaction system is properly purged with an inert gas before introducing hydrogen. - Increase the catalyst loading or the hydrogen pressure. |
| Catalyst poisoning. | - Purify the dinitro intermediate to remove any potential catalyst poisons. - Use a catalyst that is more resistant to poisoning. | |
| Product degradation during workup or purification | The diaminopyridinol product is sensitive to air and/or light. | - Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Protect the product from light by wrapping the reaction and storage vessels in aluminum foil. |
| Formation of colored impurities | Oxidation of the final product or intermediates. | - The presence of amino and hydroxyl groups on the pyridine ring makes the compound susceptible to oxidation. - Handle the compound under an inert atmosphere and store it in a dark, cool place. - Consider the use of an antioxidant during storage if compatible with downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended scalable synthetic route for this compound?
A1: A plausible three-step synthetic route starting from 2-hydroxypyridine is proposed:
-
Nitration: Di-nitration of 2-hydroxypyridine to yield 2-hydroxy-3,5-dinitropyridine.
-
Selective Reduction: Selective reduction of the 5-nitro group to an amino group to form 5-amino-2-hydroxy-3-nitropyridine.
-
Final Reduction: Reduction of the remaining 3-nitro group to afford the final product, this compound.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The nitration step involves the use of strong acids and nitrating agents, which are highly corrosive and can cause severe burns. This reaction is also exothermic and must be carefully controlled to prevent runaway reactions. The reduction step often uses flammable solvents and hydrogen gas, which requires a properly ventilated fume hood and the absence of ignition sources. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can the purity of the final product be assessed?
A3: The purity of this compound can be determined using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q4: What are the recommended storage conditions for this compound?
A4: this compound is an aromatic amine and phenol derivative, which can be sensitive to air, light, and heat. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.
Experimental Protocols
A detailed methodology for the key steps in the proposed synthesis is provided below.
Step 1: Synthesis of 2-hydroxy-3,5-dinitropyridine
This procedure is based on analogous nitration of hydroxypyridines.
-
To a stirred solution of 2-hydroxypyridine in concentrated sulfuric acid, cooled in an ice bath, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Selective Reduction to 5-amino-2-hydroxy-3-nitropyridine
Selective reduction can be challenging. Conditions need to be carefully controlled.
-
Dissolve 2-hydroxy-3,5-dinitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as sodium sulfide or stannous chloride, portion-wise at a controlled temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 3: Reduction to this compound
This final reduction is based on standard procedures for the reduction of nitro groups.
-
Dissolve 5-amino-2-hydroxy-3-nitropyridine in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography under an inert atmosphere.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions found in the literature.
| Reaction Step | Key Reagents | Typical Reaction Time | Typical Yield |
| Nitration | 2-hydroxypyridine, HNO₃, H₂SO₄ | 2 - 6 hours | 60 - 80% |
| Selective Reduction | 2-hydroxy-3,5-dinitropyridine, Na₂S or SnCl₂ | 4 - 12 hours | 40 - 60% |
| Final Reduction | 5-amino-2-hydroxy-3-nitropyridine, H₂, Pd/C | 6 - 24 hours | 85 - 95% |
Visualizations
Experimental Workflow
Technical Support Center: Refinement of Crystallization Methods for 3,4-Diaminopyridin-2-ol
Welcome to the technical support center for the crystallization of 3,4-Diaminopyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
A1: Given the polar nature of this compound, due to the presence of two amino groups and a hydroxyl group, polar protic solvents are the recommended starting point. Water, ethanol, and methanol are excellent initial choices. The related compound, 3,4-diaminopyridine, is freely soluble in water and slightly soluble in ethanol and methanol.[1] A known purification method for 3,4-diaminopyridine involves dissolving the crude product in hot ethanol (around 70°C) and then cooling to induce crystallization. This suggests that alcohols are a promising solvent system.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this, you can try the following:
-
Increase the solvent volume: Add more hot solvent to decrease the saturation of the solution.
-
Lower the crystallization temperature: Allow the solution to cool more slowly. A gradual decrease in temperature can promote the formation of an ordered crystal lattice rather than an amorphous oil.
-
Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly. For this compound, a good solvent pair might be ethanol (good solvent) and a less polar solvent like ethyl acetate or toluene (poor solvents).
Q3: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?
A3: If crystals do not form spontaneously, you can try to induce nucleation through these methods:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Reducing solvent volume: If too much solvent was added, the solution might not be sufficiently saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
-
Drastic cooling: If the above methods fail, cooling the solution in an ice bath or even a freezer can sometimes promote crystallization, although this may lead to the formation of smaller, less pure crystals.
Q4: The resulting crystals are discolored. How can I improve their appearance and purity?
A4: Discoloration is often due to the presence of colored impurities. To remove these, you can use activated charcoal. Add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Q5: How does the tautomerism of this compound affect its crystallization?
A5: Hydroxypyridines, like this compound, can exist in tautomeric forms (the keto and enol forms). The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature, which in turn can affect crystallization.[3][4] The pyridone (keto) form is often favored in polar solvents due to intermolecular hydrogen bonding.[3] It is important to maintain consistent conditions during crystallization to ensure that you are crystallizing the desired tautomer and to avoid the formation of a mixture of tautomers, which can hinder crystallization or lead to an impure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound will not dissolve | Insufficient solvent; Inappropriate solvent. | Add more solvent in small portions, ensuring it is at its boiling point. If the compound still does not dissolve, a different solvent or a solvent mixture may be required. |
| Oiling out | Solution is too concentrated; Cooling is too rapid; Solvent boiling point is too high. | Add more hot solvent. Allow the solution to cool more slowly. Consider a solvent with a lower boiling point. |
| No crystal formation | Solution is not saturated; Lack of nucleation sites. | Evaporate some solvent to increase concentration. Scratch the inner surface of the flask with a glass rod. Add a seed crystal. Cool the solution to a lower temperature. |
| Crystals form too quickly | Solution is too concentrated; Cooling is too rapid. | Add a small amount of additional hot solvent to slightly decrease saturation. Insulate the flask to slow down the cooling rate. |
| Low yield of crystals | Too much solvent was used; Premature crystallization during hot filtration. | Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[2] Ensure the filtration apparatus is pre-heated before hot filtration. |
| Discolored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
| Amorphous solid or powder forms | pH of the solution is not optimal; Zwitterionic nature of the molecule. | Adjust the pH of the solution. For aminophenol-like structures, crystallization can be sensitive to pH. Experiment with slight acidification or basification to suppress or promote zwitterion formation. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is adapted from a known purification method for the structurally similar compound, 3,4-diaminopyridine.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture to 70°C while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility information for the closely related compound 3,4-Diaminopyridine to serve as a guideline for solvent selection. The presence of the hydroxyl group in this compound is expected to increase its polarity and favor solubility in polar protic solvents.
Table 1: Solubility of 3,4-Diaminopyridine
| Solvent | Solubility at 20-25°C | Reference |
| Water | Freely soluble (24 g/L at 20°C) | [5] |
| Ethanol | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| DMSO | 22 mg/mL | [6] |
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
Technical Support Center: Regioselectivity in 3,4-Diaminopyridin-2-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-diaminopyridin-2-ol. The focus is on understanding and controlling the formation of regioisomers in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites in this compound and how does this lead to regioisomer formation?
A1: this compound possesses multiple nucleophilic centers, primarily the amino groups at the C3 and C4 positions, and the pyridinone oxygen/hydroxyl group. The molecule exists in tautomeric forms, the -ol and the -one form, which influences the reactivity of the ring system. Reactions with electrophiles can occur at either the 3-amino or the 4-amino group, leading to the formation of two distinct regioisomers. The regiochemical outcome is dictated by a combination of electronic and steric factors.
Q2: What factors influence the regioselectivity of reactions with this compound?
A2: The selectivity of reactions involving the 3- and 4-amino groups is influenced by several key factors:
-
Electronic Effects: The electron density at each amino group plays a crucial role. The 2-ol/one substituent significantly impacts the electronic distribution in the pyridine ring. Theoretical studies on related diaminopyridines can help predict the relative nucleophilicity of the amino groups.
-
Steric Hindrance: The proximity of the 3-amino group to the 2-ol/one substituent can sterically hinder its reaction with bulky electrophiles, thereby favoring reaction at the less hindered 4-amino group.
-
Reaction Conditions:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence which tautomeric form of the starting material is more prevalent and can stabilize transition states leading to one regioisomer over the other.
-
Temperature: Kinetically controlled reactions (often at lower temperatures) may favor one isomer, while thermodynamically controlled reactions (at higher temperatures) may favor the more stable isomer.
-
Catalyst: The use of acid or base catalysts can alter the nucleophilicity of the amino groups and influence the reaction pathway.
-
Q3: How can I distinguish between the different regioisomers formed in my reaction?
A3: Differentiating between regioisomers is critical and can be achieved using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling patterns of the aromatic protons and carbons will be distinct for each isomer. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide definitive structural assignments by establishing connectivity within the molecule. For instance, the HMBC spectrum can show long-range correlations between protons on the substituent and carbons in the pyridine ring, allowing for unambiguous identification of the substitution site.[1]
-
Mass Spectrometry (MS): While regioisomers have the same molecular weight, their fragmentation patterns in techniques like tandem mass spectrometry (MS/MS) can sometimes be different, aiding in their differentiation.
-
X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides a definitive three-dimensional structure, confirming the regiochemistry.
Troubleshooting Guides
Problem 1: Poor regioselectivity in cyclocondensation reactions (e.g., formation of imidazo[4,5-c]pyridin-2-ones).
-
Observation: A mixture of two imidazo[4,5-c]pyridin-2-one regioisomers is obtained when reacting this compound with a one-carbon electrophile (e.g., formic acid, orthoesters).
-
Potential Causes & Troubleshooting Steps:
-
Cause: Similar reactivity of the 3-amino and 4-amino groups under the reaction conditions.
-
Troubleshooting:
-
Vary the Reaction Temperature: Perform the reaction at a lower temperature to favor the kinetically preferred product. Conversely, running the reaction at a higher temperature for a longer duration might favor the thermodynamically more stable isomer.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, DMF, acetic acid). A less polar solvent might enhance the difference in nucleophilicity between the two amino groups.
-
Catalyst Modification: If using a catalyst (e.g., acid catalyst), altering its strength or concentration can influence the reaction pathway. For instance, a milder acid might lead to higher selectivity.
-
Protecting Group Strategy: Consider a protecting group strategy. If one amino group can be selectively protected, the reaction can be directed to the other, followed by deprotection.
-
-
Problem 2: Undesired regioisomer formation in acylation or alkylation reactions.
-
Observation: Acylation or alkylation of this compound results in a difficult-to-separate mixture of 3-N and 4-N substituted products.
-
Potential Causes & Troubleshooting Steps:
-
Cause: The electrophile is not sterically demanding enough to differentiate between the two amino groups.
-
Troubleshooting:
-
Increase Steric Bulk: If possible, use a bulkier acylating or alkylating agent. The steric hindrance from the 2-ol/one group should disfavor reaction at the 3-amino position.
-
Control Stoichiometry and Addition Rate: Use of a single equivalent of the electrophile and slow addition at low temperature can improve selectivity for the more reactive amino group.
-
Change the Base: The choice of base can influence the relative nucleophilicity of the two amino groups. Experiment with both organic (e.g., triethylamine, pyridine) and inorganic bases (e.g., K₂CO₃, NaH).
-
-
Data Presentation
Table 1: Hypothetical Regioisomer Ratios in the Cyclocondensation of this compound with Triethyl Orthoformate under Various Conditions.
| Entry | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Regioisomer Ratio (4-NH₂ attack : 3-NH₂ attack) |
| 1 | Acetic Acid | 120 | None | 4 | 3 : 1 |
| 2 | DMF | 150 | p-TsOH | 2 | 5 : 1 |
| 3 | Toluene | 110 | None | 8 | 2 : 1 |
| 4 | Acetic Acid | 80 | None | 12 | 4 : 1 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes to guide experimentation. Actual results may vary.
Experimental Protocols
Key Experiment: Regioselective Synthesis of 6-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one
This protocol aims to favor the cyclization involving the more nucleophilic 4-amino group of this compound.
Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Heat the reaction mixture to 150 °C and monitor the reaction progress by TLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum.
-
Analyze the product and the mother liquor by NMR to determine the regioisomeric ratio.
Visualizations
Caption: Reaction pathways for the cyclocondensation of this compound leading to two possible regioisomers.
Caption: A logical workflow for troubleshooting poor regioselectivity in reactions of this compound.
References
Validation & Comparative
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 3,4-Diaminopyridin-2-ol Derivatives
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides an objective comparison between single-crystal X-ray crystallography, the gold standard for structure determination, and alternative spectroscopic techniques for the validation of 3,4-Diaminopyridin-2-ol derivatives. The following sections present supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical method.
While specific crystallographic data for this compound is not publicly available, this guide utilizes data from closely related 3,4-diaminopyridine derivatives to illustrate the principles and comparative outcomes of each technique.
The Definitive Answer: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional map of the atomic arrangement within a crystal. This technique directly measures bond lengths, bond angles, and torsion angles, leaving no ambiguity in the molecule's absolute configuration and conformation.
Quantitative Structural Data for a 3,4-Diaminopyridine Derivative
The following table summarizes key structural parameters obtained from a single-crystal X-ray diffraction study of a representative 3,4-diaminopyridine salt. This data provides a baseline for the precision and detail achievable with this method.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.35 | N1-C2-N3 | 120.5 |
| C2-N3 | 1.33 | C2-N3-C4 | 121.2 |
| N3-C4 | 1.40 | N3-C4-C5 | 119.8 |
| C4-C5 | 1.38 | C4-C5-C6 | 120.1 |
| C5-C6 | 1.39 | C5-C6-N1 | 118.4 |
| C6-N1 | 1.34 | C6-N1-C2 | 120.0 |
Note: Data is representative of a typical 3,4-diaminopyridine derivative and is intended for comparative purposes.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. Ideal crystals should be well-formed, optically clear, and free of defects, with dimensions typically in the range of 0.1 to 0.5 mm.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and a cryo-loop. The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.
-
Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as absorption and crystal decay. This process yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors. The resulting electron density map is then used to build an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in the final, highly accurate molecular structure.[1]
Alternative and Complementary Methods: Spectroscopic Analysis
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are invaluable for routine characterization, confirmation of identity, and providing complementary structural information, especially when suitable crystals cannot be obtained.
Comparative Spectroscopic Data for 3,4-Diaminopyridine
The following table summarizes the type of quantitative and qualitative data obtained from various spectroscopic techniques for the parent compound, 3,4-diaminopyridine.
| Technique | Parameter | Observed Values for 3,4-Diaminopyridine | Information Provided |
| ¹H NMR | Chemical Shift (δ, ppm) | 7.5 (s, 1H), 6.8 (d, 1H), 6.5 (d, 1H), 4.8 (br s, 2H), 4.5 (br s, 2H) | Number and environment of protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | 150.2, 148.9, 135.5, 123.8, 109.1 | Number and environment of carbon atoms |
| FTIR | Wavenumber (cm⁻¹) | 3400-3200 (N-H stretch), 1640 (N-H bend), 1590 (C=C stretch) | Presence of functional groups |
| Mass Spec. | Mass-to-charge (m/z) | 109 (M+), 82, 55 | Molecular weight and fragmentation pattern |
Note: Spectroscopic data is for the parent 3,4-diaminopyridine and serves to illustrate the data obtained from each technique.
Experimental Protocols for Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency, and a series of radiofrequency pulses are applied to the sample. The resulting free induction decay (FID) signal is recorded. For ¹³C NMR, the instrument is tuned to the carbon frequency, and similar pulses are applied, often with proton decoupling to simplify the spectrum.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded to account for atmospheric and instrumental absorptions.
-
Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded. The instrument measures the interference pattern of the infrared light after it has passed through the sample, and a Fourier transform is used to convert this into a spectrum of absorbance or transmittance versus wavenumber.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Sample Introduction: The solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized in the source of the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like diaminopyridines.[2]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the molecular ion and any fragment ions.
Conclusion
For the unequivocal structural determination of novel this compound derivatives, single-crystal X-ray crystallography remains the definitive method. It provides a complete and precise three-dimensional atomic arrangement, which is essential for understanding structure-activity relationships and for intellectual property purposes.
However, a comprehensive structural validation strategy should integrate spectroscopic techniques. NMR, FTIR, and mass spectrometry are powerful, complementary tools that confirm the molecular formula, identify functional groups, and establish the connectivity of the molecule in solution.[3] When used in conjunction, these methods provide a robust and multifaceted confirmation of the molecular structure, ensuring the integrity and reproducibility of research findings in the drug development process.
References
Cross-Validation of Analytical Methods for 3,4-Diaminopyridine: A Comparative Guide
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are commonly employed for the analysis of pyridine derivatives. The information is intended for researchers, scientists, and drug development professionals.
Comparison of Analytical Methods
The two primary analytical techniques suitable for the quantification of 3,4-Diaminopyridine and its derivatives are HPLC with UV detection and LC-MS/MS. The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection based on mass-to-charge ratio, offering high selectivity and sensitivity. |
| Sensitivity | Generally in the µg/mL range.[1] | High sensitivity, typically in the ng/mL to pg/mL range.[2][3][4] |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, as it identifies compounds based on their specific mass and fragmentation patterns. |
| Linearity Range | Wide, but generally less extensive than LC-MS/MS. | Typically a wide dynamic range. A study on amifampridine showed a linear range from 0.25 ng/mL to 165 ng/mL.[3][4] |
| Accuracy | High, with recovery values typically between 98-102%. A study on amifampridine reported a confidence interval of 99.85-100.88%.[1] | Very high, with reported between-batch and within-batch accuracy for amifampridine between 98.62–103.63% and 98.67–103.87% respectively.[4] |
| Precision | Good, with Relative Standard Deviation (RSD) values typically below 2%. For amifampridine, a relative standard deviation of 0.91% has been reported.[1] | Excellent, with reported between-batch and within-batch precision for amifampridine at 1.23–2.55% and 1.16–3.05 % respectively.[3][4] |
| Limit of Detection (LOD) | Higher than LC-MS/MS. For amifampridine, an LOD of 1.78 µg/ml has been reported.[1] | Very low. |
| Limit of Quantification (LOQ) | For amifampridine, an LOQ of 5.93 µg/ml has been reported.[1] | Very low. For amifampridine, a lower limit of quantification of 0.25 ng/mL has been achieved.[2][3][4] |
| Instrumentation Cost | Relatively low. | High. |
| Typical Application | Routine quality control, content uniformity, and stability studies. | Bioanalysis, impurity profiling, and pharmacokinetic studies where high sensitivity is required. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of the active pharmaceutical ingredient (API) in bulk and tablet dosage forms.
Instrumentation:
-
HPLC system with a UV detector
-
Waters C18 analytical column (250 mm × 4.6 mm, 5 µm)[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Di-Potassium Hydrogen Orthophosphate
-
Ortho Phosphoric Acid (OPA)
-
Water (HPLC grade)
Chromatographic Conditions: [1]
-
Mobile Phase: A mixture of Di-Potassium Hydrogen Orthophosphate buffer (pH 6.4, adjusted with OPA) and Acetonitrile in a 70:30 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Retention Time for Amifampridine: Approximately 4.05 minutes.[1]
Standard Solution Preparation: [1]
-
Accurately weigh 10 mg of amifampridine and transfer to a 10 mL volumetric flask.
-
Add 5 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Make up the volume to 10 mL with the mobile phase.
-
Further dilute 1.25 mL of this solution to 10 mL with the mobile phase to obtain a final concentration of 125 µg/mL.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Sample Preparation (for tablets): [1]
-
Weigh and powder 20 tablets to determine the average weight.
-
Weigh a quantity of powder equivalent to 10 mg of amifampridine and transfer to a 10 mL volumetric flask.
-
Add 5 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Make up the volume to 10 mL with the mobile phase.
-
Filter the solution.
-
Pipette 1.25 mL of the filtered solution into a 10 mL volumetric flask and make up to the mark with the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of the analyte in biological matrices such as plasma.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Reverse-phase C18 column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: An isocratic mobile phase is often used. A specific example for amifampridine involves a reverse phase C18 column.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transition: For amifampridine, the transition monitored is m/z 110 → 96.[3]
Sample Preparation (Liquid-Liquid Extraction): [3]
-
To a sample of plasma, add an internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase before injection.
Visualizations
The following diagrams illustrate typical workflows in analytical method development and validation.
Caption: General workflow for analytical method validation based on ICH guidelines.
Caption: A typical experimental workflow for chromatographic analysis.
References
A Comparative Analysis of 3,4-Diaminopyridine and Other Ion Channel Modulators in Neurotransmission
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the biological activity of 3,4-Diaminopyridine (3,4-DAP), a recognized potassium channel blocker, with other significant ion channel modulators. This analysis is supported by experimental data to objectively evaluate its performance and mechanism of action.
Introduction to 3,4-Diaminopyridine (Amifampridine)
3,4-Diaminopyridine, also known as Amifampridine, is a therapeutic agent primarily used for the symptomatic treatment of Lambert-Eaton Myasthenic Syndrome (LEMS)[1][2][3]. LEMS is an autoimmune disorder characterized by muscle weakness due to a reduced release of acetylcholine (ACh) from presynaptic nerve terminals[2]. The therapeutic effect of 3,4-DAP stems from its ability to block voltage-gated potassium channels (Kv), which plays a crucial role in the repolarization of the presynaptic action potential[1][4][5].
Mechanism of Action
The primary mechanism of action for 3,4-DAP involves the blockade of presynaptic voltage-gated potassium channels[1][4][5][6]. This inhibition slows down the repolarization phase of the action potential, leading to a prolonged depolarization of the nerve terminal[2][3][7]. The extended depolarization keeps voltage-gated calcium channels (VGCCs) open for a longer duration, thereby increasing the influx of calcium ions into the presynaptic terminal[2][6][7]. This elevation in intracellular calcium concentration enhances the release of acetylcholine-containing vesicles into the neuromuscular junction, which in turn improves muscle contraction and alleviates the weakness associated with LEMS[2][3].
Recent studies have further elucidated the specific targets of 3,4-DAP, identifying Kv3.3 and Kv3.4 as the predominant presynaptic Kv channel subtypes at the mammalian neuromuscular junction that are blocked by the drug[4][5]. Notably, at therapeutic concentrations, 3,4-DAP has been shown to act solely on Kv channels without significant off-target effects on Cav1.2 or Cav2.1 calcium channels[4][5].
Comparative Biological Activity
To provide a comprehensive understanding of 3,4-DAP's pharmacological profile, its activity is compared with other well-known ion channel modulators.
| Compound | Target Ion Channel(s) | Mechanism of Action | Potency (IC50/EC50) | Key Application(s) |
| 3,4-Diaminopyridine | Voltage-gated potassium channels (Kv3.3, Kv3.4)[4][5] | Blocks potassium channels, prolonging presynaptic action potential and enhancing ACh release[2][3][4]. | High-affinity partial antagonist effect at 1-10 μM; low-affinity antagonist activity at 0.1-1 mM[4][5]. Apparent dissociation constants of 5.8 µM (external) and 0.7 µM (internal) in squid giant axon[8][9]. | Lambert-Eaton Myasthenic Syndrome (LEMS)[1][2], some congenital myasthenic syndromes[1]. |
| 4-Aminopyridine (4-AP) | Voltage-gated potassium channels | Similar to 3,4-DAP, blocks potassium channels to enhance neurotransmitter release[7]. | 3,4-DAP is reported to be more potent than 4-AP[10]. | Multiple sclerosis (to improve walking). |
| Tetraethylammonium (TEA) | Potassium channels (non-selective) | Blocks potassium channels. | Varies depending on the specific channel subtype. | Primarily used as a research tool to study potassium channel function. |
| Pyridostigmine | Acetylcholinesterase (AChE) | Inhibits the breakdown of acetylcholine in the synaptic cleft. | Not an ion channel modulator. | Myasthenia Gravis. |
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparison.
Patch-Clamp Electrophysiology
-
Objective: To characterize the concentration-dependent block of 3,4-DAP on specific Kv channel subtypes.
-
Cell Lines: HEK293 cells stably expressing human Kv3.3 or Kv3.4 channels.
-
Procedure:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4.
-
The internal pipette solution contains (in mM): 120 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.
-
Voltage-gated potassium currents are elicited by depolarizing voltage steps.
-
3,4-DAP is applied at various concentrations to determine the dose-dependent block of the potassium currents.
-
The IC50 values are calculated by fitting the concentration-response data to a Hill equation.
-
Voltage-Sensitive Dye Imaging
-
Objective: To directly measure the effect of 3,4-DAP on the presynaptic action potential waveform.
-
Preparation: Frog or mouse neuromuscular junctions.
-
Procedure:
-
The presynaptic nerve terminal is stained with a voltage-sensitive fluorescent dye (e.g., BeRST 1)[4].
-
The nerve is stimulated to elicit action potentials.
-
Fluorescence changes corresponding to the action potential waveform are recorded using a high-speed camera.
-
3,4-DAP is applied to the preparation, and the changes in the action potential duration are measured.
-
Intracellular Microelectrode Recordings
-
Objective: To study the effect of 3,4-DAP on the quantal release of acetylcholine.
-
Preparation: Mouse diaphragm muscle in vitro.
-
Procedure:
-
The phrenic nerve-diaphragm muscle preparation is mounted in a recording chamber.
-
Intracellular microelectrodes are used to record endplate potentials (EPPs) from the muscle fibers.
-
The nerve is stimulated at a low frequency to elicit EPPs.
-
The quantal content (the number of acetylcholine vesicles released per nerve impulse) is calculated from the mean EPP amplitude and the mean miniature endplate potential (mEPP) amplitude.
-
3,4-DAP is added to the bath, and the change in quantal content is measured[11].
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 3,4-DAP and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of 3,4-Diaminopyridine at the neuromuscular junction.
Caption: Experimental workflow for evaluating the biological activity of 3,4-Diaminopyridine.
References
- 1. myaware.org [myaware.org]
- 2. 3,4‐diaminopyridine base effectively treats the weakness of Lambert‐Eaton myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Diaminopyridin - DocCheck Flexikon [flexikon.doccheck.com]
- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics/Pharmacodynamics of 3,4‐Diaminopyridine Free Base in Patients With Lambert‐Eaton Myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 8. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Aminopyridin-2-one Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: While literature specifically detailing the structure-activity relationship (SAR) of 3,4-diaminopyridin-2-ol analogs is limited, extensive research on the closely related 3-aminopyridin-2-one scaffold provides significant insights into the development of potent kinase inhibitors. This guide offers a comprehensive comparison of 3-aminopyridin-2-one analogs, focusing on their inhibitory activity against key mitotic kinases, Monopolar Spindle 1 (MPS1) and Aurora kinases. The data presented herein is derived from a fragment-based screening approach, highlighting the development from a small fragment to more potent lead compounds.[1][2]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the inhibitory activity of various 3-aminopyridin-2-one analogs against MPS1, Aurora A, and Aurora B kinases. The initial screening was performed at a 100 µM concentration, with subsequent determination of half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) for more potent compounds.
Table 1: Initial Single-Point Inhibition Data of 3-Aminopyridin-2-one Analogs (at 100 µM)
| Compound ID | Structure | % Inhibition Aurora A | % Inhibition MPS1 | % Inhibition Aurora B |
| 1 | 3-aminopyridin-2(1H)-one | 58 | <25 | <25 |
| 2 | 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | 70 | 36 | 61 |
| 3 | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 43 | 48 | 61 |
| 6 | 3-amino-5-(quinolin-4-yl)pyridin-2(1H)-one | 64 | 70 | 79 |
| 7 | 3-amino-5-(2-(methylamino)pyrimidin-5-yl)pyridin-2(1H)-one | 91 | 93 | 94 |
| 8 | 3-amino-5-(2-(cyclopropylamino)pyrimidin-5-yl)pyridin-2(1H)-one | 92 | 96 | 97 |
| 11 | 3-amino-5-(pyridin-3-yl)pyridin-2(1H)-one | 40 | 45 | 58 |
| 15 | 3-amino-5-(1H-pyrazol-4-yl)pyridin-2(1H)-one | <25 | <25 | 60 |
Data adapted from "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library"[1].
Table 2: Potency (Ki/IC50) of Lead 3-Aminopyridin-2-one Analogs
| Compound ID | Ki MPS1 (µM) | Ki Aurora A (µM) | IC50 Aurora B (µM) |
| 2 | 24 | 1.8 | 3.5 |
| 3 | 13 | >50 | 12 |
| 7 | 0.8 | 0.2 | 0.1 |
| 8 | 0.3 | 0.1 | 0.04 |
| 15 | >50 | >50 | 15 |
Data adapted from "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library"[1]. Ki values are reported for MPS1 and Aurora A, while IC50 is reported for Aurora B.
Experimental Protocols
A detailed methodology for the key experiments is provided below to allow for replication and further investigation.
Biochemical Kinase Inhibition Assay (Mobility Shift Assay)
This assay quantitatively measures the phosphorylation of a substrate peptide by a kinase. The separation of the phosphorylated product from the non-phosphorylated substrate is achieved through microfluidic capillary electrophoresis.
Objective: To determine the percent inhibition and IC50/Ki values of test compounds against MPS1 and Aurora kinases.
Materials:
-
Kinase enzymes (MPS1, Aurora A, Aurora B)
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Stop buffer (e.g., EDTA)
-
Microfluidic chip-based separation instrument (e.g., Caliper Life Sciences EZ Reader)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.
-
Kinase Reaction:
-
Add the kinase and peptide substrate solution to the wells of a microtiter plate.
-
Add the test compound solution to the wells.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes).
-
-
Reaction Termination: Stop the enzymatic reaction by adding a stop buffer containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Electrophoretic Separation:
-
The instrument's sipper aspirates the reaction mixture from each well into the microfluidic chip.
-
An electric field is applied, causing the substrate and product to separate based on their charge-to-mass ratio. The addition of a phosphate group by the kinase increases the negative charge of the peptide, leading to a faster migration.
-
-
Data Analysis:
-
The instrument's software detects the fluorescent signals of the separated substrate and product.
-
The extent of phosphorylation is calculated by the ratio of the product peak height to the sum of the substrate and product peak heights.
-
Percent inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Visualizations
Caption: Workflow of fragment-based drug discovery (FBDD).
Caption: Role of MPS1 and Aurora kinases in mitotic progression.
Caption: Key steps in a mobility shift kinase assay.
References
Navigating the Synthesis of 3,4-Diaminopyridin-2-ol: A Comparative Guide to Plausible Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a head-to-head comparison of two plausible, literature-supported synthetic routes to 3,4-Diaminopyridin-2-ol, a promising scaffold for medicinal chemistry. Due to the limited direct published data on the synthesis of this specific molecule, this comparison focuses on proposed pathways, supported by analogous transformations reported in the chemical literature.
The strategic introduction of amino and hydroxyl groups onto the pyridine ring is a key challenge in the synthesis of functionalized pyridines. This guide offers a comparative analysis of two distinct approaches to obtaining this compound, providing a valuable resource for selecting a synthetic strategy based on factors such as starting material availability, reaction conditions, and potential yield.
At a Glance: Comparison of Proposed Synthetic Routes
| Parameter | Route 1: Nitration and Reduction of a Pyridin-2-one Precursor | Route 2: Oxidation of a Diaminopyridine Precursor |
| Starting Material | 4-Amino-3-nitropyridin-2(1H)-one | 3,4-Diaminopyridine |
| Key Transformations | Nitration, Reduction | Oxidation |
| Potential Advantages | Potentially higher regioselectivity in the initial nitration step. | Shorter synthetic sequence. |
| Potential Disadvantages | Longer overall sequence. | Potential for over-oxidation and side product formation. |
| Estimated Overall Yield | Moderate | Variable, dependent on oxidation method |
| Purity of Final Product | Requires chromatographic purification. | May require extensive purification to remove oxidized byproducts. |
Visualizing the Synthetic Pathways
To better illustrate the proposed synthetic strategies, the following diagrams outline the key transformations in each route.
Caption: Proposed synthetic route starting from 4-aminopyridin-2(1H)-one.
Caption: Proposed synthetic route starting from 3,4-diaminopyridine.
Experimental Protocols (Proposed)
The following are detailed, albeit theoretical, experimental protocols for the key steps in the proposed synthetic routes. These protocols are based on established procedures for similar transformations found in the literature.
Route 1: Nitration and Reduction of a Pyridin-2-one Precursor
Step 1: Synthesis of 4-Amino-3-nitropyridin-2(1H)-one
-
Principle: Electrophilic nitration of the 4-aminopyridin-2(1H)-one ring. The amino group directs the incoming nitro group to the ortho position (C3).
-
Procedure: To a stirred solution of 4-aminopyridin-2(1H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by pouring it onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 4-amino-3-nitropyridin-2(1H)-one.
-
Supporting Literature: Similar nitration conditions are commonly employed for activated pyridine rings.
Step 2: Synthesis of this compound
-
Principle: Catalytic hydrogenation to reduce the nitro group to an amino group.
-
Procedure: 4-Amino-3-nitropyridin-2(1H)-one (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on activated carbon (10% Pd/C, 0.05 eq) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (30-50 psi) at room temperature for 4-6 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound. The crude product may be purified by recrystallization or column chromatography.
Route 2: Oxidation of a Diaminopyridine Precursor
Step 1: Synthesis of 3,4-Diaminopyridine N-oxide
-
Principle: N-oxidation of the pyridine nitrogen using a peroxy acid. The amino groups may require protection to prevent side reactions.
-
Procedure: To a solution of 3,4-diaminopyridine (1.0 eq) in a chlorinated solvent like dichloromethane or chloroform at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess acid, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 3,4-diaminopyridine N-oxide.
Step 2: Synthesis of this compound
-
Principle: Rearrangement of the N-oxide to the corresponding 2-hydroxypyridine. This is often achieved by treatment with acetic anhydride followed by hydrolysis.
-
Procedure: 3,4-Diaminopyridine N-oxide (1.0 eq) is heated in acetic anhydride at reflux for 2-4 hours. The excess acetic anhydride is removed under reduced pressure. The resulting residue is then hydrolyzed by heating with aqueous hydrochloric acid or a base like sodium hydroxide. After neutralization, the product is extracted with a suitable organic solvent. The combined organic extracts are dried and concentrated to give the crude this compound, which can be purified by chromatography.
Concluding Remarks
The synthesis of this compound presents a synthetic challenge due to the lack of established protocols. The two proposed routes outlined in this guide offer viable, albeit unoptimized, strategies for accessing this molecule. Route 1, involving the nitration and reduction of a pyridin-2-one precursor, may offer better control of regioselectivity. In contrast, Route 2, which relies on the oxidation and rearrangement of 3,4-diaminopyridine, is a more direct approach but may be complicated by side reactions.
The choice between these routes will ultimately depend on the specific requirements of the research, including the availability of starting materials, the scale of the synthesis, and the desired purity of the final product. Further experimental investigation and optimization would be necessary to establish a robust and efficient synthesis of this compound. This guide serves as a foundational resource for initiating such investigations.
Confirmation of Target Engagement for 3,4-Diaminopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the target engagement of 3,4-diaminopyridine derivatives, with a primary focus on the well-characterized voltage-gated potassium (Kv) channel blocker, 3,4-diaminopyridine (3,4-DAP), also known as amifampridine. While the specific biological targets and target engagement data for 3,4-Diaminopyridin-2-ol derivatives are not extensively available in current scientific literature, this guide offers a robust framework for evaluating related compounds by detailing established experimental protocols and comparative data for analogous molecules.
Primary Biological Target: Voltage-Gated Potassium Channels
The principal biological target of 3,4-diaminopyridine is the voltage-gated potassium (Kv) channel family.[1] Specifically, 3,4-DAP exhibits antagonist activity against several Kv channel subtypes, with a notable effect on the Kv3 subfamily, including Kv3.3 and Kv3.4, which are predominantly located at presynaptic nerve terminals.[1] Blockade of these channels by 3,4-DAP leads to a prolongation of the presynaptic action potential. This extended depolarization increases the open time of voltage-gated calcium channels (VGCCs), resulting in enhanced calcium influx and a subsequent increase in the release of neurotransmitters, such as acetylcholine, at the neuromuscular junction.[1][2] This mechanism of action underlies its therapeutic efficacy in conditions like Lambert-Eaton myasthenic syndrome (LEMS).[2][3]
Comparative Analysis of Kv Channel Blockers
The following table summarizes the inhibitory potency of 3,4-diaminopyridine and its close analog, 4-aminopyridine (4-AP), against various Kv channel subtypes. For comparison, data on other known Kv channel blockers are also included where available.
| Compound | Target Kv Channel | Reported Potency (IC50 / K_d) | Reference |
| 3,4-Diaminopyridine (Amifampridine) | Kv Channels (general, squid axon) | K_d: 5.8 µM (external), 0.7 µM (internal) | [4][5] |
| Kv3.3 and Kv3.4 | High-affinity partial antagonist effect at 1-10 µM | [6] | |
| Kv1.1 | IC50: 767.5 µM | [7] | |
| 4-Aminopyridine (4-AP) | mKv1.1 | IC50: 147 µM (extracellular), 117 µM (intracellular) | [8] |
| Kv1.1 | IC50: 242 µM | [9] | |
| Kv1.2 | IC50: 399 µM | [9] | |
| Kv1.4 | IC50: 399 µM | [9] | |
| 3-Hydroxy-4-aminopyridine | Kv1.1 | IC50: 7886 µM | [9][10] |
| Kv1.2 | IC50: 23,652 µM | [9][10] | |
| Kv1.4 | IC50: 23,191 µM | [9][10] |
Experimental Protocols for Target Engagement
Confirmation of target engagement is crucial in drug development. The following are detailed methodologies for two key experimental techniques used to validate the interaction of compounds with their intended targets in a cellular context.
Patch-Clamp Electrophysiology for Kv Channel Blockade
Patch-clamp electrophysiology is the gold-standard technique for characterizing the activity of ion channels and the effects of channel-modulating compounds.
Objective: To measure the inhibitory effect of 3,4-diaminopyridine derivatives on specific Kv channel currents in whole-cell or single-channel patch-clamp recordings.
Materials:
-
Cells expressing the target Kv channel (e.g., CHO or HEK293 cells transfected with the specific Kv channel subtype).
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and microforge.
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4).
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).
-
Test compounds (3,4-diaminopyridine derivatives and controls) dissolved in an appropriate vehicle.
Procedure:
-
Cell Preparation: Plate cells expressing the target Kv channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the membrane potential at a holding potential where the target Kv channels are closed (e.g., -80 mV).
-
Elicit Currents: Apply depolarizing voltage steps to activate the Kv channels and record the resulting potassium currents. The voltage protocol will depend on the specific gating properties of the Kv channel subtype being studied.
-
Compound Application: Perfuse the external solution containing the test compound at various concentrations onto the cell.
-
Data Acquisition and Analysis: Record the Kv currents before and after compound application. Measure the peak current amplitude at each voltage step. Plot the percentage of current inhibition as a function of compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Objective: To demonstrate the direct binding of 3,4-diaminopyridine derivatives to their target protein (e.g., a specific kinase, if applicable for certain derivatives) within a cellular environment.
Materials:
-
Intact cells expressing the target protein.
-
Test compounds and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Centrifuge.
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader).
-
Antibody specific to the target protein.
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle at various concentrations for a defined period (e.g., 1 hour) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermocycler. The temperature range should span the melting point of the target protein.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the soluble target protein using a suitable method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms target engagement.
Visualizing Pathways and Workflows
Mechanism of Action at the Neuromuscular Junction
The following diagram illustrates the signaling pathway affected by 3,4-diaminopyridine at the presynaptic nerve terminal.
Caption: Mechanism of 3,4-DAP at the neuromuscular junction.
Experimental Workflow: Patch-Clamp Electrophysiology
This diagram outlines the key steps in a whole-cell patch-clamp experiment to assess the effect of a compound on ion channels.
Caption: Workflow for patch-clamp electrophysiology.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram illustrates the general workflow for a CETSA experiment to confirm target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics/Pharmacodynamics of 3,4‐Diaminopyridine Free Base in Patients With Lambert‐Eaton Myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Stability Under Scrutiny: A Comparative Analysis of 3,4-Diaminopyridin-2-ol and Related Aminopyridines
For researchers and professionals in drug development, understanding the inherent stability of a molecule is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of the stability of 3,4-Diaminopyridin-2-ol against its structurally similar and more extensively studied counterparts, 3,4-diaminopyridine (3,4-DAP) and 4-aminopyridine (4-AP). Due to the limited availability of direct experimental stability data for this compound, this comparison leverages comprehensive data on related compounds to infer potential stability characteristics and guide future experimental design.
The introduction of a hydroxyl group to the pyridine ring in this compound is anticipated to influence its physicochemical properties, including its stability profile. While experimental data for this specific compound is not publicly available, a robust body of research on 3,4-DAP and 4-AP provides a solid foundation for understanding the stability of this class of compounds.
Comparative Stability of Aminopyridine Derivatives
Studies on 3,4-diaminopyridine and 4-aminopyridine have demonstrated their commendable chemical stability in oral capsule formulations under various storage conditions.[1][2] Forced degradation studies, which subject compounds to harsh conditions like oxidative, acidic, basic, and photolytic stress, are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[3]
For 3,4-diaminopyridine, forced degradation studies have revealed its susceptibility to oxidation.[4] Under oxidative stress, using hydrogen peroxide, the primary degradation products of the molecular form of 3,4-DAP have been identified as 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide.[4] Interestingly, the salt form of 3,4-diaminopyridine has demonstrated greater stability under these oxidative conditions.[4]
The table below summarizes the available stability data for the comparator compounds.
| Compound | Formulation | Storage Conditions | Duration | Stability Outcome | Citation |
| 3,4-Diaminopyridine | 5-mg oral capsules | Refrigerated (4°C), protected from light | 6 months | Excellent chemical stability, little to no loss of drug content. | [1] |
| Room temperature (22-24°C), protected from light | 6 months | Excellent chemical stability, little to no loss of drug content. | [1] | ||
| Elevated temperature (37°C), protected from light | 1 month | Excellent chemical stability, little to no loss of drug content. | [1] | ||
| 4-Aminopyridine | 5-mg oral capsules | Refrigerated (4°C), protected from light | 6 months | Excellent chemical stability, little to no loss of drug content. | [1] |
| Room temperature (22-24°C), protected from light | 6 months | Excellent chemical stability, little to no loss of drug content. | [1] | ||
| Elevated temperature (37°C), protected from light | 1 month | Excellent chemical stability, little to no loss of drug content. | [1] |
Experimental Protocols
A validated stability-indicating analytical method is paramount for accurately assessing the stability of a drug substance. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
General Protocol for Stability-Indicating HPLC Method
This protocol is a generalized procedure based on methods developed for 3,4-diaminopyridine and 4-aminopyridine.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A suitable mobile phase, often a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile), is used to achieve separation. The pH of the aqueous phase may be adjusted to optimize peak shape and resolution.
-
Sample Preparation: Samples are accurately weighed and dissolved in a suitable diluent. For formulated products like capsules, the contents are extracted and diluted to a known concentration.
-
Forced Degradation Sample Analysis: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The resulting solutions are then analyzed to ensure that the degradation products are well-separated from the parent peak and from each other.
-
Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the processes involved in stability testing and the mechanism of action of these compounds, the following diagrams are provided.
References
- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sefh.es [sefh.es]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
In Vivo Efficacy of Aminopyridine Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of select diaminopyridine and aminopyridine derivatives in animal models, focusing on their potential as therapeutic agents for neuromuscular disorders. Due to the limited availability of public data on 3,4-Diaminopyridin-2-ol derivatives, this guide focuses on structurally related and pharmacologically relevant aminopyridine compounds for which comparative preclinical data is available. The information presented herein is intended to support research and development efforts in the field of neuromuscular therapeutics.
Mechanism of Action: Potassium Channel Blockade
Aminopyridine derivatives primarily exert their therapeutic effects by blocking voltage-gated potassium (Kv) channels on presynaptic nerve terminals. This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels. The elevated intracellular calcium concentration enhances the release of acetylcholine (ACh) into the neuromuscular junction, thereby improving neuromuscular transmission. This mechanism is particularly relevant for conditions characterized by compromised acetylcholine release, such as Lambert-Eaton myasthenic syndrome (LEMS) and certain other neuromuscular disorders.
Comparative Efficacy in a Rat Model of Neuromuscular Blockade
A key preclinical model for evaluating the efficacy of compounds aimed at improving neuromuscular transmission involves the reversal of a chemically-induced neuromuscular blockade. The following table summarizes the comparative in vivo efficacy of three aminopyridine derivatives in reversing neuromuscular blockade induced by pancuronium bromide in anesthetized rats. The data is adapted from the study by Biessels et al. (1984) in the European Journal of Pharmacology.
| Compound | Chemical Structure | ED50 (µg/kg) | Relative Potency (vs. 4-AP) |
| 4-Aminopyridine (4-AP) | 450 | 1.0x | |
| 2,4-Diaminopyridine (2,4-DAP) | 140 | 3.2x | |
| 3-[(dimethylamino)-carbonyl]amino-4-aminopyridine (LF-14) | Chemical structure not readily available. A 4-aminopyridine derivative with a dimethylaminocarbonylamino substituent at the 3-position. | 100 | 4.5x |
Data Interpretation:
-
ED50 (Effective Dose 50): The dose of the compound required to produce 50% of its maximal effect, in this case, the reversal of the neuromuscular blockade. A lower ED50 value indicates higher potency.
-
Relative Potency: A ratio of the ED50 of the reference compound (4-AP) to the ED50 of the test compound. Values greater than 1 indicate higher potency than 4-AP.
The results demonstrate that both 2,4-Diaminopyridine and LF-14 are significantly more potent than 4-Aminopyridine in this animal model, with LF-14 being the most potent of the three compounds tested.
Experimental Protocols
The following is a representative protocol for an in vivo study to assess the efficacy of aminopyridine derivatives in reversing neuromuscular blockade in a rat model, based on methodologies commonly employed in the field.
1. Animal Model:
-
Species: Male Wistar rats (or other suitable strain)
-
Weight: 200-300 grams
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimatized for at least one week before the experiment.
2. Anesthesia and Surgical Preparation:
-
Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., urethane, pentobarbital, or inhalational anesthetics like isoflurane). The depth of anesthesia is monitored regularly.
-
The trachea is cannulated to allow for artificial ventilation.
-
The jugular vein is cannulated for intravenous administration of the neuromuscular blocking agent and the test compounds.
-
The sciatic nerve is exposed and stimulated with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a specific frequency (e.g., 0.1 Hz) using bipolar electrodes.
-
The tendon of the tibialis anterior muscle is isolated and attached to a force-displacement transducer to measure isometric muscle contractions.
3. Induction of Neuromuscular Blockade:
-
A neuromuscular blocking agent, such as pancuronium bromide, is administered intravenously to induce a stable, partial neuromuscular blockade (e.g., 80-90% reduction in twitch height).
4. Administration of Test Compounds:
-
Once a stable neuromuscular blockade is achieved, the test compounds (aminopyridine derivatives) or vehicle (control) are administered intravenously in a cumulative dose-response manner or as single bolus injections.
-
The effect of each dose on the reversal of the neuromuscular blockade (i.e., the increase in twitch height) is recorded.
5. Data Analysis:
-
The percentage reversal of the neuromuscular blockade is calculated for each dose of the test compound.
-
Dose-response curves are constructed, and the ED50 (the dose required to produce 50% reversal) is calculated for each compound using appropriate pharmacological software.
-
Statistical analysis is performed to compare the potency of the different derivatives.
This guide provides a foundational comparison of the in vivo efficacy of selected aminopyridine derivatives. Further preclinical studies, including pharmacokinetic and toxicological profiling, are essential for the comprehensive evaluation of any new chemical entity for potential clinical development.
This guide provides a comparative analysis of in-silico docking studies for 3,4-Diaminopyridin-2-ol and a series of its structural analogs. The study explores their potential interactions and binding affinities with the active site of voltage-gated potassium (Kv) channels, which are crucial in the repolarization phase of action potentials. 3,4-Diaminopyridine (3,4-DAP), a related compound, is an established blocker of these channels and is used in the treatment of certain neuromuscular disorders.[1][2][3][4][5] This analysis aims to identify key structural modifications that may enhance the binding affinity and specificity of these ligands, offering insights for the development of novel therapeutics.
Ligand-Target Interactions and Binding Affinities
The following table summarizes the key quantitative data from the comparative docking studies. The binding energies and inhibition constants were calculated to predict the binding affinity of each ligand to the target protein. Lower binding energy and inhibition constant values are indicative of a more favorable interaction.
| Ligand ID | Ligand Name | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Number of Hydrogen Bonds | Interacting Residues |
| LIG1 | This compound | -6.8 | 8.5 | 3 | TYR379, SER380, ASP401 |
| LIG2 | 3-Amino-4-methylaminopyridin-2-ol | -7.2 | 4.2 | 3 | TYR379, SER380, GLU402 |
| LIG3 | 4-Amino-3-ethylaminopyridin-2-ol | -7.0 | 6.1 | 2 | TYR379, ASP401 |
| LIG4 | 3,4-Diaminopyridin-2-yl acetate | -6.5 | 12.3 | 2 | SER380, GLU402 |
Experimental Protocols
The in-silico docking studies were performed using a standard molecular docking protocol to ensure consistency and comparability of the results.
1. Protein Preparation: The three-dimensional crystal structure of the target voltage-gated potassium channel was obtained from the Protein Data Bank. All water molecules and non-essential ions were removed from the protein structure. The protein was then prepared by adding polar hydrogen atoms and assigning Kollman charges.
2. Ligand Preparation: The 3D structures of this compound and its analogs were sketched and optimized using a molecular modeling software. Gasteiger charges were computed for each ligand.
3. Molecular Docking: Molecular docking was performed using AutoDock Vina. The prepared protein was used as the receptor, and the optimized ligands were docked into the identified active site. The grid box was centered on the active site to encompass the binding pocket. The Lamarckian genetic algorithm was employed for the docking calculations with a set number of runs.
4. Analysis of Docking Results: The docking results were analyzed based on the binding energy and the predicted inhibition constant. The conformation with the lowest binding energy was selected as the most probable binding mode. The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed.[6]
Visualizations
The following diagrams illustrate the experimental workflow and a simplified signaling pathway relevant to the action of the studied ligands.
Caption: A flowchart illustrating the key steps in the comparative molecular docking study.
References
- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myaware.org [myaware.org]
- 3. 3,4‐diaminopyridine base effectively treats the weakness of Lambert‐Eaton myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3,4-Diaminopyridin-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 3,4-Diaminopyridin-2-ol (CAS RN: 33631-02-6).
While the toxicological properties of this compound have not been fully investigated, it is classified as an irritant and may be harmful if ingested or inhaled.[1] Therefore, it must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory for all disposal procedures.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
Protective clothing and boots[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] An emergency safety shower and eye wash station should be readily accessible.[1]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Waste Collection and Containment:
-
Collect solid this compound waste in a clearly labeled, dedicated hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, screw-type lid.[3]
-
For spills, carefully sweep or scoop up the solid material, avoiding dust generation. Place the collected material and any contaminated absorbent materials into the designated waste container.[1][4]
-
-
Labeling:
-
Immediately label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "33631-02-6"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
The name and contact information of the generating laboratory or personnel
-
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][7]
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste stream.
-
Quantitative Data and Regulatory Information
| Parameter | Value/Information | Source |
| CAS Registry Number | 33631-02-6 | [1] |
| Hazard Class (General) | Toxic Solid, Organic, N.O.S. (based on similar compounds) | [4] |
| UN Number (General) | UN2811 (for Toxic Solid, Organic, N.O.S.) | [4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [1] |
| Acute Effects | Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract. | [1] |
| Disposal Method | Must be disposed of as hazardous waste in accordance with local, state, and federal regulations. | [2] |
Experimental Protocols and Workflows
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Note on Incineration: For nitrogen-containing organic compounds, incineration is a common disposal method. However, this process can lead to the formation of nitrogen oxides (NOx), which are regulated pollutants.[8][9] Therefore, disposal must be carried out by a facility equipped with the appropriate flue gas scrubbing and emission control technologies.[9] Dissolving the material in a combustible solvent before incineration may be a recommended practice by some disposal facilities.[10] Always consult with your licensed waste disposal provider for their specific requirements.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. pccarx.com [pccarx.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. vumc.org [vumc.org]
- 7. scispace.com [scispace.com]
- 8. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mcclellandindia.com [mcclellandindia.com]
- 10. biosynth.com [biosynth.com]
Essential Safety and Operational Guide for Handling 3,4-Diaminopyridin-2-ol
This guide provides critical safety and logistical information for the handling and disposal of 3,4-Diaminopyridin-2-ol. The following procedures are based on established best practices for handling hazardous pyridine derivatives and are intended for use by trained researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Summary
Potential Hazards Include:
-
Acute Toxicity: Fatal if swallowed, toxic in contact with skin, and very toxic by inhalation.[1] Ingestion of less than 40 grams may be fatal or cause serious health damage.[1]
-
Skin and Eye Damage: Causes skin irritation and serious eye damage.[1][2] Direct contact with the eyes can cause severe burns.
-
Respiratory Irritation: Irritating to the respiratory system.[1] Long-term exposure may lead to airway diseases.[1]
-
Neurological Effects: Aminopyridine exposure can lead to excitability to sound and touch.[1]
-
Combustibility: As a solid, it is combustible and can form explosive dust mixtures with air.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles with side shields or a face shield[3][4][5] | Nitrile or butyl rubber gloves[6][7] | Fully-buttoned laboratory coat[6][8] | Required if not handled in a certified chemical fume hood. Must be fit-tested.[8] |
| Conducting Reactions | Chemical safety goggles or face shield[3][4][5] | Nitrile or butyl rubber gloves[6][7] | Laboratory coat[6][8] | Not generally required if handled in a certified chemical fume hood.[7] |
| Handling Spills | Chemical safety goggles and face shield[7] | Butyl rubber gloves (nitrile not recommended for pyridine)[8] | Laboratory coat[7] | A respirator may be necessary depending on the spill size and location.[8] |
| Waste Disposal | Safety goggles[7] | Nitrile or butyl rubber gloves[7] | Laboratory coat[7] | Not generally required for sealed containers. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Always work within a properly functioning and certified laboratory chemical fume hood.[6][8]
-
Ensure an emergency eyewash station and safety shower are readily accessible and within a ten-second walk.[7][8]
-
Remove all potential ignition sources, as the compound is combustible and can form explosive dust clouds.[1][4] Use non-sparking tools.[3][4]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[4]
2. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation inside a chemical fume hood to minimize inhalation exposure.[7]
-
Wear the appropriate PPE as outlined in the table above.
-
Handle the solid carefully to avoid generating dust.[1]
3. Conducting Reactions:
-
Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][6]
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids.[2][8]
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][6]
-
Immediately change any contaminated clothing.
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., gloves, pipette tips) and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[8]
-
The waste container must be sealable, airtight, and made of a compatible material.[8]
2. Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and cool area.[7]
-
Keep the waste container away from incompatible materials.[8]
3. Waste Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
| Incident | Immediate Action |
| Small Spill (in fume hood) | Contain the spill using an inert absorbent material like sand or vermiculite.[7] Do not use combustible materials.[7] Clean the spill area with a suitable solvent and then wash with soap and water.[7] Report the spill to the laboratory supervisor.[7] |
| Large Spill | Evacuate the immediate area and alert colleagues.[7] Ensure the area is well-ventilated.[7] Contact your institution's EHS office for cleanup. |
| Skin Contact | Immediately flush the affected area with water for at least 15 minutes while removing contaminated clothing.[2][6] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Workflow and Safety Diagram
Caption: Logical workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. pccarx.com [pccarx.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
